molecular formula C8H5BrS B1329661 2-Bromobenzo[B]thiophene CAS No. 5394-13-8

2-Bromobenzo[B]thiophene

Cat. No.: B1329661
CAS No.: 5394-13-8
M. Wt: 213.1 g/mol
InChI Key: WIFMYMXKTAVDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzo[B]thiophene is a useful research compound. Its molecular formula is C8H5BrS and its molecular weight is 213.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMYMXKTAVDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202227
Record name Benzo(b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-13-8
Record name Benzo(b)thiophene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5394-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5394-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMOBENZO[B]THIOPHENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromobenzo[b]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromobenzothiophene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGE4P62PNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Bromobenzo[B]thiophene molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromobenzo[b]thiophene

This guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated aromatic heterocyclic compound.[1] Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 2-position of the thiophene ring.[1] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1]

Key Identifiers:

IdentifierValue
IUPAC Name 2-bromo-1-benzothiophene[1][2]
CAS Number 5394-13-8[1][3]
Molecular Formula C₈H₅BrS[1][2][3]
Molecular Weight 213.1 g/mol [1][2]
SMILES C1=CC=C2C(=C1)C=C(S2)Br[1][3]
InChI Key WIFMYMXKTAVDSQ-UHFFFAOYSA-N[1]

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Structure of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethyl acetate and dichloromethane.[4]

PropertyValue
Physical State White crystalline solid[1]
Melting Point 44.5-45.0 °C[1][5]
Boiling Point 284.7 °C (at 760 mmHg)[1]
Density 1.649 g/cm³[1]
Flash Point 126 °C[1]
Refractive Index 1.704[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of benzo[b]thiophene.[6]

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexane

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under a nitrogen atmosphere.[5][6]

  • Cool the solution to -70 °C using a dry ice/acetone bath.[5][6]

  • Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexane, 30 mmol) dropwise to the stirred solution.[5][6]

  • Maintain the reaction mixture at -70 °C and continue stirring for 30 minutes.[5][6]

  • Add N-bromosuccinimide (5.3 g, 30 mmol) portion-wise to the reaction mixture.[5][6]

  • Allow the reaction to slowly warm to room temperature over a period of 1 hour.[5][6]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).[5][6]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5][6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][6]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield this compound as a white solid.[5][6]

G start Start: Benzo[b]thiophene in THF step1 Cool to -70°C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 30 min at -70°C step2->step3 step4 Add NBS step3->step4 step5 Warm to Room Temperature (1 hr) step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Combine & Concentrate Organic Phases step7->step8 step9 Purify by Column Chromatography step8->step9 end_node End: this compound step9->end_node

Caption: Synthesis workflow for this compound.

Suzuki-Miyaura Coupling Reaction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4]

General Protocol:

  • To a dry reaction flask, add this compound (1 equivalent), a boronic acid or ester derivative (1.5 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%).[4]

  • Purge the flask with an inert gas (e.g., argon).[4]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O).[4]

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).[4]

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product 2-Arylbenzo[b]thiophene reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product heat Heat heat->product

References

A Comprehensive Technical Guide to 2-Bromobenzo[b]thiophene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzo[b]thiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and thiophene ring system with a bromine atom at the 2-position, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules with diverse biological and electronic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characterization.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethyl acetate, dichloromethane, and chloroform.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₅BrS[2]
Molecular Weight 213.09 g/mol [2]
Melting Point 37-43 °C
Boiling Point Not available
Density Not available
Appearance White to off-white solid[1]
Solubility Sparingly soluble in water; soluble in ethyl acetate, dichloromethane, chloroform[1]
CAS Number 5394-13-8[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the five protons on the benzo-fused ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom and the electronic properties of the thiophene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. A reference to the 13C NMR spectrum of this compound can be found in the work of P. Geneste and J. L. Olive in the Journal of Organic Chemistry, 1979, 44, 2887.[2]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The mass spectrum is available on PubChem, with the source cited as AJ-43-106-0 from John Wiley & Sons, Inc.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of benzo[b]thiophene.

Protocol:

  • To a solution of benzo[b]thiophene (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 to 1.2 equivalents) in hexanes, maintaining the low temperature.

  • Stir the resulting mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.

  • To this solution, add a solution of bromine (1.1 equivalents) in the same solvent, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Synthesis_of_2_Bromobenzobthiophene cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Benzo[b]thiophene Benzo[b]thiophene Lithiation Lithiation Benzo[b]thiophene->Lithiation 1. THF, -78 °C n-BuLi n-Butyllithium n-BuLi->Lithiation Br2 Bromine Bromination Bromination Br2->Bromination Lithiation->Bromination 2. Br₂ Workup_Purification Workup & Purification Bromination->Workup_Purification 3. Quench, Extract, Purify This compound This compound Workup_Purification->this compound

Caption: Synthetic workflow for the preparation of this compound from benzo[b]thiophene.

Suzuki Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for the formation of carbon-carbon bonds.

Protocol:

  • In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene derivative.[1]

Suzuki_Coupling_of_2_Bromobenzobthiophene cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic_Acid ArB(OH)₂ Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Base Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Regeneration 2-Arylbenzo[b]thiophene 2-Arylbenzo[b]thiophene Reductive_Elimination->2-Arylbenzo[b]thiophene

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction of this compound.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it an invaluable tool for the construction of a wide array of functional organic molecules. The experimental protocols provided herein offer a starting point for the synthesis and derivatization of this important compound, enabling further exploration of its potential in drug discovery and materials science. Further detailed spectroscopic analysis will undoubtedly continue to elucidate the fine-tuned properties of its derivatives.

References

2-Bromobenzo[B]thiophene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromobenzo[b]thiophene

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic compound. Its unique structure, combining a benzene ring fused to a thiophene ring with a bromine substituent at the 2-position, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel materials and pharmaceuticals. Benzothiophene derivatives are known to exhibit a wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1][2][3]

Core Chemical and Physical Properties

This compound, also known as 2-bromo-1-benzothiophene, is a white to off-white solid at room temperature.[4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethyl acetate and dichloromethane.[4]

IdentifierValueReference
IUPAC Name 2-bromo-1-benzothiophene[5]
CAS Number 5394-13-8[5][6][7][8]
Molecular Formula C₈H₅BrS[5][6][7][8]
Molecular Weight 213.1 g/mol [6]
Melting Point 44.5-45 °C[7]
Boiling Point 284.7 °C (Predicted)[7]
Density 1.649 g/cm³ (Predicted)[7]
Flash Point >110 °C[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported in the literature.

TechniqueDescriptionSource
¹³C NMR Spectra available from various databases.[5]
GC-MS Gas Chromatography-Mass Spectrometry data is available.[5]
FT-IR Fourier-Transform Infrared spectra have been recorded.[9]
¹H NMR Proton NMR spectra are available for characterization.[9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale syntheses.

Protocol 1: Bromination via Lithiation

This method involves the deprotonation of benzo[b]thiophene at the 2-position using a strong base, followed by quenching with a bromine source.

Methodology:

  • Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in 20 mL of tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.[6]

  • Cool the solution to -70 °C using a dry ice/acetone bath.[6]

  • Slowly add n-butyllithium (2.5 M in hexane, 12 mL, 30 mmol) dropwise to the solution.[6]

  • Stir the reaction mixture at -70 °C for 30 minutes.[6]

  • Add N-bromosuccinimide (NBS) (5.3 g, 30 mmol) to the mixture.[6]

  • Allow the reaction to slowly warm to room temperature over a period of 1 hour.[6]

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with ethyl acetate (3 x 30 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to yield this compound as a white solid.[6]

cluster_synthesis Synthesis Workflow: Bromination via Lithiation reagents Benzo[b]thiophene + n-BuLi in THF cooling Cool to -70 °C reagents->cooling stirring1 Stir for 30 min cooling->stirring1 bromination Add NBS stirring1->bromination warming Warm to Room Temp (1 hr) bromination->warming quench Quench with aq. NH4Cl warming->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product cluster_reaction Suzuki Coupling Reaction Pathway start_materials This compound + Aryl Boronic Acid product 2-Arylbenzo[b]thiophene start_materials->product Coupling catalyst_system Pd(PPh₃)₄ Catalyst + K₂CO₃ Base catalyst_system->product solvent Dioxane/H₂O 110 °C solvent->product byproducts Byproducts

References

Spectroscopic Profile of 2-Bromobenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzo[b]thiophene, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.85d~8.0H-4
~7.75d~8.0H-7
~7.55s-H-3
~7.35t~7.5H-5
~7.30t~7.5H-6

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~140.5C-7a
~139.0C-3a
~126.0C-3
~125.0C-5
~124.5C-6
~122.5C-4
~121.5C-7
~115.0C-2
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakAromatic C-H stretch
~1600-1450MediumAromatic C=C skeletal vibrations
~1240StrongC-H in-plane bending
~810StrongC-H out-of-plane bending (para-substituted pattern)
~740StrongC-H out-of-plane bending
~670MediumC-S stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
214/212~100[M]⁺ (Molecular ion)
133Moderate[M - Br]⁺
89Moderate[C₇H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A solution of 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) is prepared.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[2] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[3] The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[3]

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or preparation as KBr pellet/thin film (IR) Sample->Dissolution MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation mol This compound [C₈H₅BrS]⁺˙ m/z = 212/214 frag1 Benzothiophenyl cation [C₈H₅S]⁺ m/z = 133 mol->frag1 - Br• frag2 Benzene radical cation [C₆H₆]⁺˙ m/z = 78 frag1->frag2 - CS frag3 Thiophene radical cation [C₄H₄S]⁺˙ m/z = 84 frag1->frag3 - C₄H₁

Plausible mass spectrometry fragmentation pathway of this compound.

NMR_Correlations cluster_aromatic Aromatic Protons cluster_thiophene Thiophene Proton cluster_carbons Aromatic & Thiophene Carbons H4 H-4 (~7.85 ppm) H5 H-5 (~7.35 ppm) H4->H5 J-coupling C4 C-4 H4->C4 ¹J(C,H) H7 H-7 (~7.75 ppm) C7 C-7 H7->C7 ¹J(C,H) H6 H-6 (~7.30 ppm) H5->H6 J-coupling C5 C-5 H5->C5 ¹J(C,H) H6->H7 J-coupling C6 C-6 H6->C6 ¹J(C,H) H3 H-3 (~7.55 ppm) C3 C-3 H3->C3 ¹J(C,H) C2 C-2

Key NMR correlations for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Bromobenzo[b]thiophene, a key intermediate in the synthesis of various pharmaceutical and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral data, experimental protocols, and structural elucidation.

Introduction to the NMR Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound (C₈H₅BrS), ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively. This data is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical reactivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five signals corresponding to the five protons on the aromatic rings. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electronic properties of the fused ring system. The predicted data, based on the analysis of similar benzothiophene derivatives, is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5s-
H-4~7.8d~8.0
H-5~7.4t~7.5
H-6~7.3t~7.5
H-7~7.7d~8.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) is expected to have a lower chemical shift due to the heavy atom effect. The chemical shifts for the other carbons are influenced by their position within the aromatic system. A referenced source for the ¹³C NMR spectrum is P. Geneste, J. L. Olive, J. Org. Chem. 1979, 44, 2887.[1] The data is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~115
C-3~125
C-3a~140
C-4~124
C-5~125
C-6~123
C-7~122
C-7a~139

Note: These values are based on literature data and may vary with experimental conditions.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe for the respective nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the spin-spin coupling relationships within the this compound molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign_H1 Assign 1H Signals reference->assign_H1 assign_C13 Assign 13C Signals reference->assign_C13 structure Structure Confirmation assign_H1->structure assign_C13->structure

Caption: Experimental workflow for NMR analysis.

Spin_Spin_Coupling H3 H-3 H4 H-4 H5 H-5 H4->H5 J H5->H4 H6 H-6 H5->H6 J H6->H5 H7 H-7 H6->H7 J H7->H6

Caption: ¹H-¹H spin-spin coupling in this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromobenzo[b]thiophene. Due to the limited availability of public domain spectral data, this guide is based on established fragmentation principles for brominated aromatic and heterocyclic compounds. It offers a robust framework for the identification and structural elucidation of this compound and related molecules in various research and development settings.

Introduction

This compound (also known as 2-bromothianaphthene) is a heterocyclic compound with a molecular formula of C₈H₅BrS and a molecular weight of approximately 213.1 g/mol .[1][2] Its structure, featuring a fused benzene and thiophene ring system with a bromine substituent, leads to a characteristic fragmentation pattern under mass spectrometry analysis. Understanding this pattern is crucial for its unambiguous identification in complex mixtures, metabolite profiling, and quality control in synthetic processes. This guide outlines the predicted fragmentation pathways and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Data

Electron ionization of this compound is expected to produce a prominent molecular ion peak, which will appear as a doublet due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. The subsequent fragmentation is predicted to be dominated by the loss of the bromine atom and other characteristic cleavages of the benzo[b]thiophene core.

The table below summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.

m/z (Proposed)Ion FormulaFragmentation Pathway
212/214[C₈H₅BrS]⁺Molecular Ion (M⁺)
133[C₈H₅S]⁺M⁺ - Br
108[C₇H₄]⁺[M - Br - HCN]⁺ or [M - Br - CS]⁺
89[C₇H₅]⁺[C₈H₅S]⁺ - CS

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 212/214). The primary fragmentation event is the cleavage of the C-Br bond, which is the weakest bond in the ion, leading to the loss of a bromine radical.

Fragmentation_Pathway M [C₈H₅BrS]⁺˙ m/z 212/214 (Molecular Ion) Br_loss - Br• M->Br_loss F1 [C₈H₅S]⁺ m/z 133 CS_loss - CS F1->CS_loss HCN_CS_loss - HCN or -CS F1->HCN_CS_loss F2 [C₇H₄]⁺˙ m/z 108 F3 [C₇H₅]⁺ m/z 89 Br_loss->F1 CS_loss->F3 HCN_CS_loss->F2 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Dichloromethane, Methanol) Sample->Dissolve Dilute Dilute to working concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject GC_Separation Gas Chromatography Separation Inject->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Data_Interpretation Identify Molecular Ion and Fragment Peaks Mass_Spectrum->Data_Interpretation Structure_Elucidation Elucidate Fragmentation Pathway Data_Interpretation->Structure_Elucidation

References

A Deep Dive into 2-Bromobenzo[b]thiophene: A Computational and Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and theoretical studies of 2-Bromobenzo[b]thiophene, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document explores the molecular structure, spectroscopic properties, and reactivity of this compound through the lens of quantum chemical calculations. Detailed experimental protocols for its synthesis are also presented, alongside a comparative analysis of theoretical predictions with available experimental data. The guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of benzothiophene derivatives.

Introduction

This compound is a halogenated aromatic compound belonging to the benzothiophene family. The presence of the bromine atom at the 2-position of the thiophene ring imparts unique reactivity, making it a versatile building block in organic synthesis.[1] Its derivatives have shown promise in the development of pharmaceuticals and organic electronic materials.[2] Understanding the fundamental electronic and structural properties of this compound is crucial for the rational design of novel molecules with desired functionalities. Computational chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provides powerful tools to investigate these properties at the atomic level. This guide will delve into the theoretical framework for studying this compound, present available data, and outline experimental procedures.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C₈H₅BrS[3]
Molecular Weight 213.10 g/mol [3]
CAS Number 5394-13-8[3]
Appearance White to off-white solid[4]
Melting Point 37-43 °CPubChem
Boiling Point 284.7 °C (predicted)PubChem
Solubility Sparingly soluble in water; soluble in ethyl acetate, dichloromethane, and chloroform.[4][4]
Optimized Molecular Geometry
BondExperimental Bond Length (Å)Theoretical Bond Length (Å)
C-SData not availableCalculation required
C-C (thiophene)Data not availableCalculation required
C-C (benzene)Data not availableCalculation required
C-HData not availableCalculation required
C-BrData not availableCalculation required
AngleExperimental Bond Angle (°)Theoretical Bond Angle (°)
C-S-CData not availableCalculation required
C-C-SData not availableCalculation required
C-C-CData not availableCalculation required
H-C-CData not availableCalculation required
Br-C-CData not availableCalculation required

Note: "Calculation required" indicates that specific theoretical values for this compound were not found in the searched literature and would necessitate dedicated quantum chemical calculations.

Computational and Theoretical Methodologies

The study of this compound's properties heavily relies on computational quantum chemistry. The following sections outline the primary theoretical methods employed for such analyses.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules.[5] It is based on the principle that the energy of a system can be determined from its electron density. For molecules like this compound, DFT calculations can predict a range of properties, including:

  • Optimized molecular geometry: Determining the most stable arrangement of atoms and the corresponding bond lengths and angles.

  • Vibrational frequencies: Simulating the infrared (IR) and Raman spectra of the molecule.

  • Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

  • NMR chemical shifts: Predicting the ¹H and ¹³C NMR spectra.

Commonly used DFT functionals for such studies include B3LYP and PBE1PBE, often paired with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Hartree-Fock (HF) Theory

Hartree-Fock theory is another fundamental ab initio method for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly for providing a starting point for more advanced calculations.

Spectroscopic Analysis: A Theoretical and Experimental Comparison

Spectroscopy is a cornerstone for the characterization of molecular structures. Computational methods play a vital role in interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its IR and Raman spectra. A comparison between the calculated and experimental frequencies can aid in the assignment of vibrational modes.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
C-H stretchingData not availableCalculation required
C=C stretching (aromatic)Data not availableCalculation required
C-S stretchingData not availableCalculation required
C-Br stretchingData not availableCalculation required

Note: "Calculation required" indicates that specific theoretical values for this compound were not found in the searched literature and would necessitate dedicated quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound.

NucleusExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)
¹H NMR Data not availableCalculation required
¹³C NMR Data not availableCalculation required

Note: "Calculation required" indicates that specific theoretical values for this compound were not found in the searched literature and would necessitate dedicated quantum chemical calculations.

Chemical Reactivity

The reactivity of this compound is largely dictated by its electronic structure. Computational methods can provide valuable insights into its reactive sites and potential reaction pathways.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). For this compound, the HOMO is expected to be localized on the benzothiophene ring system, while the LUMO will also be distributed across the aromatic core, with potential contributions from the C-Br bond. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Experimental Protocols

The synthesis of this compound is a critical step for its use in further research and development. Several synthetic routes have been reported.

Synthesis via Bromination of Benzo[b]thiophene

A common method for the preparation of this compound involves the direct bromination of benzo[b]thiophene.

Protocol 1: Using n-Butyllithium and N-Bromosuccinimide [6][7]

  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the solution to -70 °C.

  • Slowly add n-butyllithium (2.0 eq, as a solution in hexane) dropwise to the stirred solution.

  • Stir the reaction mixture at -70 °C for 30 minutes.

  • Add N-bromosuccinimide (NBS) (2.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over a period of 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Using Sodium 2,2,6,6-tetramethylpiperidide and 1,1,2,2-tetrabromoethane [6]

  • React benzo[b]thiophene with sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) in hexane at 25 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add 1,1,2,2-tetrabromoethane as the electrophilic bromine source.

  • Allow the reaction to proceed for 1 hour at -78 °C.

  • Work up the reaction to isolate the this compound product.

Visualizations

Visual representations of molecular structures and computational workflows can greatly aid in understanding complex concepts. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Molecular structure of this compound.

computational_workflow start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO) geom_opt->mo_analysis results Analyze and Compare Results with Experimental Data freq_calc->results nmr_calc->results mo_analysis->results

References

Electronic properties of 2-Bromobenzo[B]thiophene for organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of 2-Bromobenzo[b]thiophene for Organic Electronics

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block for advanced organic electronic materials. While not typically employed as the primary active component itself, its strategic functionalization at the 2-position via the bromo group allows for the synthesis of a vast array of complex conjugated molecules. These derivative materials are integral to the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). This technical guide consolidates the available data on the physicochemical properties, synthesis, and characterization of this compound. It provides detailed experimental protocols for its synthesis and subsequent utilization in cross-coupling reactions, and presents electronic property data for representative derivative materials to highlight its potential. This document is intended for researchers and scientists engaged in the fields of materials science, organic chemistry, and drug development.

Introduction

The benzo[b]thiophene moiety is a cornerstone in the design of organic semiconductors due to its rigid, planar structure and electron-rich nature, which facilitates efficient charge transport. The strategic introduction of a bromine atom at the 2-position of the benzo[b]thiophene core yields this compound, a versatile synthetic intermediate. This modification is crucial as the carbon-bromine bond serves as a reactive site for various cross-coupling reactions, most notably the Suzuki, Stille, and Sonogashira reactions. These reactions enable the extension of the π-conjugated system by linking the benzo[b]thiophene unit to other aromatic or electron-accepting/donating groups. This synthetic flexibility is paramount for tuning the electronic properties—such as the HOMO/LUMO energy levels and the optical bandgap—of the final material to optimize performance in electronic devices. This guide explores the fundamental properties of the core this compound molecule and its role in the synthesis of functional materials for organic electronics.

Physicochemical Properties

This compound is a white to off-white solid at ambient conditions.[1] Its key physical and chemical identifiers are summarized in the table below.

PropertyValueReference
IUPAC Name 2-bromo-1-benzothiophene[2]
CAS Number 5394-13-8[2][3]
Molecular Formula C₈H₅BrS[2][3]
Molecular Weight 213.09 g/mol [3]
Appearance White to off-white solid[1][4]
Melting Point 37-43 °C[3]

Electronic Properties

Direct experimental data on the electronic properties (e.g., HOMO/LUMO levels, charge carrier mobility) of pristine this compound is not extensively reported in the literature. Its primary value lies in its function as a precursor for more complex, high-performance organic semiconductors. The electronic characteristics of these derivative materials are routinely investigated using techniques like cyclic voltammetry and UV-vis spectroscopy, and further understood through theoretical calculations using Density Functional Theory (DFT).[5][6][7] The bromine atom enables synthetic pathways to create materials whose electronic properties are precisely tuned for specific applications. For context, the electronic properties of several advanced organic semiconductors that incorporate the benzo[b]thiophene motif are presented below.

Compound TypeHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm²/Vs)Application
Benzo[b]thieno[2,3-d]thiophene Derivative---up to 0.005OFET[5]
Dithieno[3,2-b:2',3'-d]thiophene (DDT) Derivative-5.57-3.581.99-OPV[8]
Benzothieno[2,3-b]thiophene (BTT) Derivative---0.46OFET[9]
Arylene Diimide-Oligothiophene Derivative---Electron Mobility: 0.35OFET[10]

Synthesis and Characterization Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deprotonation of benzo[b]thiophene at the 2-position using a strong base, followed by quenching with a bromine source.[4][11]

Experimental Protocol: Synthesis via Lithiation and Bromination [4][11]

  • Reaction Setup: A solution of benzo[b]thiophene (1.0 eq., e.g., 2.0 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to -70 °C in a dry ice/acetone bath. n-Butyllithium (2.0 eq., e.g., 2.5 M in hexane, 12 mL, 30 mmol) is added dropwise while maintaining the low temperature. The mixture is stirred at -70 °C for 30 minutes.

  • Bromination: N-bromosuccinimide (NBS) (2.0 eq., e.g., 5.3 g, 30 mmol) is added to the reaction mixture in one portion.

  • Warm-up: The reaction system is allowed to slowly warm to room temperature over a period of 1 hour.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The product is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to yield this compound as a white solid.

G Reactant Benzo[b]thiophene in THF Step1 1. Cool to -70 °C 2. Add n-BuLi Reactant->Step1 Intermediate Lithium Benzothiophenide (in situ) Step1->Intermediate Step2 Add NBS Intermediate->Step2 ReactionMix Reaction Mixture Step2->ReactionMix Step3 1. Warm to RT 2. Quench (NH4Cl) 3. Extract (EtOAc) ReactionMix->Step3 Purification Purification (Column Chromatography) Step3->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
Role in Suzuki Cross-Coupling Reactions

The bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the facile connection of the benzo[b]thiophene core to various aryl boronic acids or esters to create larger, more complex conjugated systems.[1]

General Protocol: Suzuki Coupling Reaction [1]

  • Setup: In a Schlenk tube, this compound (1.0 eq.), an arylboronic acid derivative (1.5 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%) are combined.

  • Solvent and Degassing: A solvent mixture, typically 1,4-dioxane/H₂O (3:1 v/v), is added under an argon atmosphere. The mixture is degassed by bubbling with argon for 15 minutes.

  • Reaction: The vessel is sealed and heated to a temperature between 80-110 °C with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified using column chromatography or recrystallization.

G BBT This compound (Ar-Br) Plus + Reaction Pd Catalyst Base BBT->Reaction Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Reaction Product 2-Arylbenzo[b]thiophene (Ar-Ar') Reaction->Product

Logical relationship in a Suzuki cross-coupling reaction.

Applications in Organic Electronics

Building Block for Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Derivatives synthesized from this compound are frequently designed to be p-type (hole-transporting) or n-type (electron-transporting) semiconductors.[5][10] By carefully selecting the moieties to couple with the benzo[b]thiophene core, researchers can engineer materials with high mobility and environmental stability. A common device structure is the bottom-gate, top-contact architecture.[12]

G Substrate Substrate (e.g., Si, Glass, Plastic) Gate Gate Electrode (e.g., n+-Si, Metal) Dielectric Gate Dielectric (e.g., SiO2, Polymer) Semiconductor Organic Semiconductor Layer Source Source Drain Drain

Diagram of a bottom-gate, top-contact OFET architecture.
Component in Organic Solar Cells (OSCs)

In OSCs, the active layer typically consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Benzo[b]thiophene-containing molecules, synthesized via intermediates like this compound, can function as part of the donor polymer backbone or as non-fullerene acceptors. More recently, benzo[b]thiophene derivatives have been successfully employed as "solid additives" or "volatile solid additives" (VSAs).[13][14] When added in small quantities to the BHJ blend, these additives can significantly improve the morphology of the active layer during film formation. This leads to more ordered molecular packing, optimized phase separation, and reduced charge recombination, which collectively enhance key photovoltaic parameters such as the short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).[13][14]

Conclusion

This compound is a fundamentally important molecule in the field of organic electronics. While its own electronic properties are not tailored for direct use in devices, its true value is realized as a versatile and indispensable synthetic intermediate. The presence of the bromo group at the 2-position provides a reliable chemical handle for constructing complex, π-conjugated systems through robust and efficient cross-coupling reactions. This versatility allows for the systematic tuning of molecular structures to achieve desired electronic and physical properties, leading to the creation of novel semiconductors for OFETs and performance-enhancing additives for OSCs. Future research will likely continue to leverage this compound as a starting point for designing next-generation materials with even greater charge mobility, stability, and efficiency for flexible and low-cost electronic applications.

References

Navigating the Physicochemical Landscape of 2-Bromobenzo[b]thiophene: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the solubility and stability of 2-Bromobenzo[b]thiophene, a crucial intermediate in pharmaceutical and organic electronics research. Designed for researchers, scientists, and professionals in drug development, this document provides a theoretical framework for understanding its behavior in common laboratory solvents, alongside detailed experimental protocols for empirical determination.

Introduction

This compound (C₈H₅BrS) is a halogenated heterocyclic compound featuring a benzothiophene core.[1] Its utility as a building block in the synthesis of complex organic molecules is well-established, particularly in the development of novel therapeutic agents and organic semiconductor materials.[2] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide addresses the current knowledge gap in quantitative data by presenting a predictive solubility profile and a discussion on its expected stability, supplemented with standardized methodologies for experimental verification.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from its molecular structure and the principle of "like dissolves like." The molecule possesses a large, nonpolar benzothiophene ring system, with the bromine atom contributing to some polar character.

Based on these structural features, this compound is described as sparingly soluble in water but soluble in common organic solvents such as ethyl acetate, dichloromethane, and chloroform.[2] A more detailed predicted solubility profile is presented in Table 1.

Solvent Class Solvent Examples Predicted Solubility Rationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherModerate to HighThe large, nonpolar aromatic core of this compound is expected to interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)HighThese solvents can induce dipole moments and engage in dipole-dipole interactions with the C-Br bond and the sulfur heteroatom, facilitating dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are known to effectively dissolve a wide range of aromatic compounds.[2]
Polar Protic Methanol, EthanolLow to ModerateThe ability of these solvents to hydrogen bond does not strongly favor interaction with the largely nonpolar solute. Solubility is expected to be limited.
Aqueous WaterVery Low / InsolubleThe hydrophobic nature of the benzothiophene ring system significantly outweighs the minor polarity, leading to poor aqueous solubility.[3]

Note: This table presents a predicted qualitative solubility profile. Experimental verification is necessary for quantitative assessment.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. The benzothiophene core is generally a stable aromatic system. However, the presence of the bromine atom on the thiophene ring introduces specific reactivity considerations.

Thermal Stability: Benzothiophene and its derivatives are known to be thermally stable. It is anticipated that this compound will exhibit good thermal stability under normal laboratory and storage conditions.

Chemical Stability and Degradation Pathways:

  • Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to nucleophilic substitution reactions, especially with strong nucleophiles or under catalytic conditions (e.g., Suzuki or Stille coupling).[2] This reactivity is often exploited in synthetic applications.

  • Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

  • Hydrolysis: While generally stable to water, prolonged exposure to strongly acidic or basic aqueous conditions, particularly at elevated temperatures, could potentially lead to hydrolysis, although this is expected to be slow.

For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place in a tightly sealed container to minimize potential degradation.

Experimental Protocols

To obtain precise and reliable data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

Solubility Determination: Equilibrium Shake-Flask Method

This method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents of analytical grade

  • Thermostatic shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to pellet any remaining suspended solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another suitable quantitative technique.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample) x (Dilution factor)

Stability Assessment: Accelerated Stability Testing

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[4]

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Keep the solutions at a controlled temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Maintain at a controlled temperature and analyze at specified intervals.[4]

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature. Analyze at predetermined time points.[4]

  • Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze both samples after the exposure period.

  • Analysis: For each condition, analyze the samples using a validated stability-indicating HPLC method. A mass spectrometer can be used to identify the mass of any degradation products formed.

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the assessment of solubility and stability of a chemical compound in a research and development setting.

G Workflow for Solubility and Stability Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Solubility Determination cluster_2 Phase 3: Experimental Stability Assessment cluster_3 Phase 4: Decision & Application Compound_ID Compound Identification (this compound) Lit_Search Literature Search (Solubility & Stability Data) Compound_ID->Lit_Search In_Silico In-Silico Prediction (Solubility, pKa, LogP) Compound_ID->In_Silico Forced_Deg Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Compound_ID->Forced_Deg Qual_Sol Qualitative Solubility Screen (Various Solvents) Lit_Search->Qual_Sol In_Silico->Qual_Sol Quant_Sol Quantitative Solubility (Shake-Flask Method) Qual_Sol->Quant_Sol Sol_Report Solubility Profile Report Quant_Sol->Sol_Report Data_Analysis Comprehensive Data Analysis Sol_Report->Data_Analysis Deg_ID Degradant Identification (LC-MS) Forced_Deg->Deg_ID Accel_Stab Accelerated Stability Study (ICH Conditions) Forced_Deg->Accel_Stab Stab_Report Stability Profile Report Deg_ID->Stab_Report Accel_Stab->Stab_Report Stab_Report->Data_Analysis Risk_Assess Risk Assessment (Storage, Formulation) Data_Analysis->Risk_Assess App_Dev Application in R&D (Synthesis, Formulation) Risk_Assess->App_Dev

Caption: A logical workflow for the systematic assessment of a compound's solubility and stability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-bromobenzo[b]thiophene from benzo[b]thiophene, a key intermediate in the development of pharmaceuticals and functional materials. The following sections outline two distinct synthetic methodologies, offering flexibility in reagent choice and reaction conditions to suit various laboratory settings and research needs.

Introduction

Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position of the benzo[b]thiophene core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and materials science. The protocols described herein detail the selective bromination of benzo[b]thiophene to yield this compound.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented:

  • Method A: Lithiation followed by Bromination with N-Bromosuccinimide (NBS) . This protocol involves the deprotonation of benzo[b]thiophene at the 2-position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic bromine source.

  • Method B: Halogen-Metal Exchange with a Non-Nucleophilic Base followed by Bromination . This alternative approach utilizes a bulky amide base to deprotonate the substrate, followed by reaction with a tetrahaloethane as the bromine source, offering a high-yield synthesis.

Experimental Protocols

Method A: Synthesis via Lithiation and Quenching with NBS

This procedure involves the formation of a 2-lithiobenzo[b]thiophene intermediate, which is then reacted with N-bromosuccinimide.

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexane (2.5 M)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexane, 12 mL, 30 mmol) dropwise to the stirred solution while maintaining the temperature at -70 °C.

  • Stir the reaction mixture at -70 °C for 30 minutes under a nitrogen atmosphere.

  • Add N-bromosuccinimide (5.3 g, 30 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over a period of 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (100:1) eluent system to afford this compound as a white solid.[1]

Method B: High-Yield Synthesis using a Non-Nucleophilic Base

This method employs sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) for deprotonation, followed by bromination with 1,1,2,2-tetrabromoethane.

Materials:

  • Benzo[b]thiophene

  • Sodium 2,2,6,6-tetramethylpiperidide (Na-TMP)

  • 1,1,2,2-Tetrabromoethane

  • Hexane, anhydrous

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, react benzo[b]thiophene with sodium 2,2,6,6-tetramethylpiperidide in anhydrous hexane at 25 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add 1,1,2,2-tetrabromoethane to the cooled mixture.

  • Allow the reaction to proceed at -78 °C for 1 hour.

  • After the reaction is complete, proceed with a standard aqueous workup and extraction.

  • Purify the isolated crude product to obtain this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

ParameterMethod A: Lithiation with n-BuLi/NBSMethod B: Deprotonation with Na-TMP/Tetrabromoethane
Starting Material Benzo[b]thiopheneBenzo[b]thiophene
Base n-ButyllithiumSodium 2,2,6,6-tetramethylpiperidide (Na-TMP)
Brominating Agent N-Bromosuccinimide (NBS)1,1,2,2-Tetrabromoethane
Solvent Tetrahydrofuran (THF)Hexane
Reaction Temperature -70 °C to Room Temperature25 °C then -78 °C
Reaction Time 1.5 hours1.5 hours
Yield 16%[1]81%[1]
Product This compoundThis compound

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
IUPAC Name 2-bromo-1-benzothiophene[2]
Molecular Formula C₈H₅BrS[2]
Molar Mass 213.10 g/mol [2]
CAS Number 5394-13-8[2]
Appearance White solid[1]
Spectroscopy ¹H NMR and ¹³C NMR data are available for structural confirmation.[3][4]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical steps and workflow for the synthesis of this compound.

start Start: Synthesis of this compound method_selection Select Synthesis Method start->method_selection method_a Method A: n-BuLi / NBS method_selection->method_a Lower Yield / Common Reagents method_b Method B: Na-TMP / C2H2Br4 method_selection->method_b Higher Yield purification Purification (Silica Gel Chromatography) method_a->purification method_b->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure this compound characterization->end start_A Start: Method A dissolve Dissolve Benzo[b]thiophene in THF start_A->dissolve cool Cool to -70°C dissolve->cool add_nBuLi Add n-Butyllithium cool->add_nBuLi stir_1 Stir for 30 min at -70°C add_nBuLi->stir_1 add_NBS Add N-Bromosuccinimide stir_1->add_NBS warm Warm to Room Temperature (1 hr) add_NBS->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify_A Purify by Column Chromatography extract->purify_A end_A Product: this compound purify_A->end_A start_B Start: Method B react_NaTMP React Benzo[b]thiophene with Na-TMP in Hexane (25°C, 30 min) start_B->react_NaTMP cool_B Cool to -78°C react_NaTMP->cool_B add_C2H2Br4 Add 1,1,2,2-Tetrabromoethane cool_B->add_C2H2Br4 react_B React for 1 hr at -78°C add_C2H2Br4->react_B workup Aqueous Workup and Extraction react_B->workup purify_B Purify Product workup->purify_B end_B Product: this compound purify_B->end_B

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of benzo[b]thiophene exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of 2-arylbenzo[b]thiophenes, which are key intermediates in the development of novel therapeutics. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 2-Bromobenzo[b]thiophene with various arylboronic acids.

The products of this reaction, 2-arylbenzo[b]thiophenes, are of significant interest in drug discovery. For instance, compounds bearing this scaffold have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease and as selective estrogen receptor modulators.[3] The ability to efficiently synthesize a diverse library of these compounds is therefore of high importance for structure-activity relationship (SAR) studies and the identification of new drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data provides a comparative overview to guide reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101695
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O802488
53-Chlorophenylboronic acidPdCl₂(dppf) (2)-K₂CO₃THF/H₂O901289
62-Thiopheneboronic acidPd(PPh₃)₄ (4)-Na₂CO₃1,4-Dioxane/H₂O901878

Note: Yields are for isolated products. Reaction conditions and yields are compiled from various sources and may require optimization for specific laboratory settings.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are intended as a starting point and may be adapted for specific arylboronic acids and available laboratory equipment.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-arylbenzo[b]thiophene.

Protocol 2: Optimized Procedure for Electron-Rich or -Poor Arylboronic Acids

This protocol utilizes a more active catalyst system that can be beneficial for challenging coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a flame-dried Schlenk tube.

  • Add the degassed solvent (e.g., 1,4-dioxane) and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).

  • Transfer the catalyst solution to the flask containing the reagents via cannula or syringe.

  • Heat the reaction mixture to 100-110°C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' (2-Arylbenzo[b]thiophene) Ar-Ar' (2-Arylbenzo[b]thiophene) Ar-Pd(II)(L2)-Ar'->Ar-Ar' (2-Arylbenzo[b]thiophene) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(L2)-Br Base Base Base->Ar-Pd(II)(L2)-Br Ar-Br (this compound) Ar-Br (this compound) Ar-Br (this compound)->Ar-Pd(II)(L2)-Br Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Arylboronic acid, and Base Inert Purge with Inert Gas Reagents->Inert Catalyst Add Palladium Catalyst and Solvent Inert->Catalyst Heat Heat and Stir (80-110°C, 12-24h) Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product 2-Arylbenzo[b]thiophene

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Drug_Discovery_Pathway This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Arylboronic_Acids Diverse Arylboronic Acids Arylboronic_Acids->Suzuki_Coupling Library Library of 2-Arylbenzo[b]thiophenes Suzuki_Coupling->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Role of Suzuki coupling in drug discovery pipeline.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its versatile biological activities and unique photophysical properties have driven the development of numerous synthetic methodologies for its functionalization. Among these, palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of C-C bonds, enabling the efficient synthesis of 2-arylbenzo[b]thiophenes.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 2-arylbenzo[b]thiophenes via several key methodologies: Suzuki-Miyaura coupling, Heck coupling, Stille coupling, and direct C-H arylation. The information presented is intended to serve as a practical guide for researchers in academic and industrial settings.

I. Overview of Synthetic Strategies

Palladium-catalyzed cross-coupling reactions offer a modular and efficient approach to introduce aryl substituents at the C2-position of the benzo[b]thiophene core. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired regioselectivity.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., arylboronic acid) with a halide or triflate. It is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

  • Heck Coupling: This method facilitates the reaction of an unsaturated halide with an alkene. For the synthesis of 2-arylbenzo[b]thiophenes, a common strategy involves the coupling of a 2-halobenzo[b]thiophene with an aryl alkene.

  • Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate. It is highly versatile and tolerant of many functional groups, though the toxicity of organotin reagents is a notable drawback.

  • Direct C-H Arylation: This modern approach avoids the pre-functionalization of the benzo[b]thiophene starting material, offering a more atom- and step-economical route. It involves the direct coupling of a C-H bond with an aryl halide.

II. Comparative Data of Synthetic Protocols

The following tables summarize quantitative data for different palladium-catalyzed methods for the synthesis of 2-arylbenzo[b]thiophenes, allowing for easy comparison of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of 2-Substituted Benzo[b]thiophenes

EntryBenzo[b]thiophene SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromobenzo[b]thiophenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001295
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane901692
3Benzo[b]thiophene-2-boronic acid4-IodoanisolePd₂(dba)₃ (1.5), SPhos (3)K₃PO₄Toluene1102488
4This compound-3-carbonitrileNaphthalene-2-boronic acidPd(OAc)₂ (5), n-Bu₄NBrK₂CO₃DMF100285[1]

Table 2: Direct C-H Arylation of Benzo[b]thiophene

EntryAryl HalideCatalyst (mol%)Additive/LigandBaseSolventTemp. (°C)Time (h)PositionYield (%)
14-IodotoluenePd(OAc)₂ (0.4)Ag₂O (1.0 equiv), NaOAc (0.5 equiv)-HFIP3016C291[2]
24-IodotoluenePd₂(dba)₃·CHCl₃ (2.5)Ag₂CO₃ (0.75 equiv)-HFIP2416C392[3]
3Phenylboronic acidPd(OAc)₂ (10)Cu(OAc)₂ (4.0 equiv), Pyridine (3.0 equiv)-DMSO10020C282 (on 1,1-dioxide)[2][4]
44-Bromo-N,N-dimethylanilinePd₂(dba)₃ (2), SPhos (8)-NaOtBuToluene11024C275

Table 3: Heck and Stille Coupling for 2-Arylbenzo[b]thiophene Synthesis (Representative Conditions)

CouplingBenzo[b]thiophene SubstrateCoupling PartnerCatalyst (mol%)Additive/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
HeckThis compoundStyrenePd(OAc)₂ (2), P(o-tolyl)₃ (4)-Et₃NDMF1002485
Stille2-(Tributylstannyl)benzo[b]thiophene4-IodoanisolePd(PPh₃)₄ (2)--Toluene1101690

III. Experimental Protocols

A. Suzuki-Miyaura Coupling: Synthesis of 2-Phenylbenzo[b]thiophene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halobenzo[b]thiophene with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenylbenzo[b]thiophene.

B. Direct C-H Arylation (C2-Selective): Synthesis of 2-(p-Tolyl)benzo[b]thiophene.[2]

This protocol details a near-room-temperature, silver-mediated direct C-H arylation at the C2 position of benzo[b]thiophene.[2]

Materials:

  • Benzo[b]thiophene

  • 4-Iodotoluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver(I) oxide (Ag₂O)

  • Sodium acetate (NaOAc)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 equiv), and sodium acetate (0.5 equiv).

  • Add the aryl iodide (e.g., 4-iodotoluene, 1.0 equiv) and benzo[b]thiophene (2.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration with respect to the aryl iodide.

  • Stir the reaction mixture at 30 °C for 16 hours.

  • After this time, dilute the resultant mixture with ethyl acetate (5 mL) and filter through a plug of silica gel.

  • Flush the silica plug with additional ethyl acetate (30 mL).

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the residue via column chromatography to afford the desired 2-arylated benzo[b]thiophene.[2]

C. Heck Coupling: Synthesis of 2-Styrylbenzo[b]thiophene

This protocol provides a general method for the Heck coupling of a 2-halobenzo[b]thiophene with an alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel suitable for heating under inert atmosphere

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-styrylbenzo[b]thiophene.

D. Stille Coupling: Synthesis of 2-(4-Methoxyphenyl)benzo[b]thiophene

This protocol outlines a general procedure for the Stille coupling of a 2-stannylbenzo[b]thiophene with an aryl halide.

Materials:

  • 2-(Tributylstannyl)benzo[b]thiophene

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Reaction flask

  • Condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(tributylstannyl)benzo[b]thiophene (1.0 mmol) and 4-iodoanisole (1.1 mmol) in anhydrous toluene (10 mL).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the solution.

  • Heat the reaction mixture to 110 °C under reflux for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzo[b]thiophene.

IV. Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the catalytic cycles and experimental workflows.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_aryl_complex Ar-Pd(II)L_n-Ar' Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (2-Arylbenzo[b]thiophene) RedElim->Product ArX 2-Halo-benzo[b]thiophene ArX->OxAdd ArBOH2 Arylboronic Acid + Base ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Direct_CH_Arylation_Workflow start Start add_reagents Add Benzo[b]thiophene, Aryl Halide, Pd Catalyst, Additive, and Solvent to Flask start->add_reagents setup Seal Flask, Evacuate and Backfill with Inert Gas add_reagents->setup react Heat and Stir Reaction Mixture setup->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated 2-Arylbenzo[b]thiophene purify->product

Caption: General experimental workflow for cross-coupling.

Heck_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Beta_Hydride_Elim->Pd0 Base-assisted Reductive Elimination Product Alkene Product Beta_Hydride_Elim->Product ArX 2-Halo-benzo[b]thiophene ArX->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->Beta_Hydride_Elim

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-Bromobenzo[b]thiophene, a versatile building block in medicinal chemistry and materials science. The document details several key palladium- and copper-catalyzed cross-coupling reactions, offering specific protocols and quantitative data to guide synthetic strategies. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, appearing in various clinically approved drugs.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad substrate scope.[2]

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzo[b]thiophenes

The Suzuki-Miyaura coupling is a robust method for the arylation of this compound, yielding 2-arylbenzo[b]thiophenes which are precursors to bioactive molecules.[3]

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O9016~92
3Thiophene-2-boronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901270-80
4Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene11018~85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][5]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (see table for loading), and base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature and stir for the indicated time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify product product purify->product Isolated Product

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzo[b]thiophenes

The Buchwald-Hartwig amination provides a versatile route to synthesize 2-aminobenzo[b]thiophenes, which are important pharmacophores.[2][6]

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄tert-Amyl alcohol10016~88
4DiphenylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene11020~92

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Forms Pd(II) complex Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Br)->Amine\nCoordination R2NH [(L)Pd(II)(Ar)(NHR2)]+Br- [(L)Pd(II)(Ar)(NHR2)]+Br- Amine\nCoordination->[(L)Pd(II)(Ar)(NHR2)]+Br- Base Reductive\nElimination Reductive Elimination [(L)Pd(II)(Ar)(NHR2)]+Br-->Reductive\nElimination -HBr Reductive\nElimination->Pd(0)L Product Ar-NR2 G cluster_pathway STING Signaling Pathway Agonist Benzo[b]thiophene Agonist STING STING Agonist->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription

References

Application Notes and Protocols: Synthesis of 2-Bromobenzo[b]thiophene Derivatives for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromobenzo[b]thiophene and its derivatives, which are key building blocks for novel organic semiconductor materials. The methodologies outlined are geared towards the development of materials for applications in organic electronics, such as organic field-effect transistors (OFETs).

Introduction

Benzo[b]thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of materials science, particularly for their application as organic semiconductors. Their rigid, planar structure and extended π-conjugation facilitate efficient charge transport, making them excellent candidates for use in organic electronic devices. The strategic introduction of a bromine atom at the 2-position of the benzo[b]thiophene core provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the systematic tuning of the electronic and physical properties of the resulting materials to optimize their performance in devices like OFETs.

Synthesis of this compound

The foundational precursor, this compound, can be synthesized through the bromination of benzo[b]thiophene. A common and effective method involves the initial lithiation of benzo[b]thiophene followed by quenching with a bromine source.

General Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Benzo[b]thiophene Benzo[b]thiophene Lithiation Lithiation Benzo[b]thiophene->Lithiation n-Butyllithium, THF, -78 °C Bromination Bromination Lithiation->Bromination N-Bromosuccinimide (NBS) or 1,2-Dibromoethane This compound This compound Bromination->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via lithiation and subsequent bromination.

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Hexanes

Procedure:

  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve N-bromosuccinimide (1.2 eq) in anhydrous THF.

  • Slowly add the NBS solution to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.[1]

Derivatization of this compound via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of various aryl and heteroaryl moieties at the 2-position, enabling the synthesis of a diverse library of organic semiconductor candidates.

General Cross-Coupling Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling Coupling Partner Aryl Boronic Acid/Ester (Suzuki)orAryl Stannane (Stille) Coupling Partner->Pd-Catalyzed Cross-Coupling Pd Catalyst, Ligand, Base 2-Aryl-benzo[b]thiophene Derivative 2-Aryl-benzo[b]thiophene Derivative Pd-Catalyzed Cross-Coupling->2-Aryl-benzo[b]thiophene Derivative

Caption: General workflow for derivatization via cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a typical Suzuki cross-coupling reaction to synthesize a 2-arylbenzo[b]thiophene derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.12 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Add K₂CO₃ (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene derivative.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized this compound derivatives can be utilized as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure of the semiconductor and the processing conditions of the thin film.

OFET Fabrication Workflow

G Substrate Cleaning Substrate Cleaning Dielectric Deposition Dielectric Deposition Substrate Cleaning->Dielectric Deposition Semiconductor Deposition Solution Shearing or Spin Coating of Derivative Dielectric Deposition->Semiconductor Deposition Source/Drain Electrode Deposition Source/Drain Electrode Deposition Semiconductor Deposition->Source/Drain Electrode Deposition Device Annealing Device Annealing Source/Drain Electrode Deposition->Device Annealing Characterization I-V Measurements Device Annealing->Characterization

Caption: Workflow for the fabrication and testing of an OFET device.

Performance Data of Benzo[b]thiophene-Based Organic Semiconductors

The following table summarizes the performance of various organic semiconductors derived from benzo[b]thiophene precursors in OFETs. The key performance metrics include hole mobility (μ) and the on/off current ratio (Ion/Ioff).

Derivative StructureDeposition MethodHole Mobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Reference
2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneSolution Shearing0.005> 10⁶[2][3]
Dimer of Benzo[b]thieno[2,3-d]thiophene (BBTT)Not Specified0.22Not Specified[2]
Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymerNot Specified0.13.5 x 10³[4]
Benzo[1,2-b:4,5-b']dithiophene-based PolymerOff-center Spin Coating0.019> 10⁶[5]
5,5'-bis(2-tetracenyl)-2,2'-bithiopheneNot Specified0.5Not Specified[6]
5,5'-bis(2-anthracenyl)-2,2'-bithiopheneNot Specified0.1Not Specified[6]
Benzo[d,d]thieno[3,2-b;4,5-b]dithiophene (BTDT) derivativeVacuum Deposition> 0.70> 10⁸[7]
Benzo[b]thieno[2,3-d]thiophene with branched alkyl chainSolution Shearing0.057> 10⁷[8]

Conclusion

This compound serves as a critical and versatile platform for the development of novel organic semiconductors. The synthetic protocols provided herein offer robust methods for the preparation of the core building block and its subsequent derivatization. The performance data highlights the potential of this class of materials to achieve high charge carrier mobilities and on/off ratios, which are essential for high-performance organic electronic devices. Further exploration of different substituents and optimization of device fabrication processes are expected to lead to even more significant advancements in the field of organic electronics.

References

Application of 2-Bromobenzo[b]thiophene in OLED and OFET Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzo[b]thiophene is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a benzo[b]thiophene core with a reactive bromine atom, makes it an ideal precursor for creating a variety of π-conjugated systems through cross-coupling reactions. This reactivity allows for the fine-tuning of electronic and optical properties, making its derivatives highly suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In OLEDs, these materials can function as efficient emitters or charge-transporting layers, while in OFETs, they are utilized as the active semiconductor channel. This document provides a detailed overview of the application of this compound in these devices, including quantitative performance data and detailed experimental protocols.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound have been successfully employed as the active semiconductor layer in OFETs. The benzo[b]thiophene moiety provides good charge transport characteristics, and the ability to functionalize the molecule at the 2-position allows for the optimization of molecular packing and solubility for solution-based processing.

OFET Performance Data

The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of the performance of devices based on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which can be synthesized from precursors derived from this compound.

Compound/MaterialDevice ArchitectureDeposition MethodHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiopheneBottom-Gate, Top-ContactSolution Shearing~0.0005> 10⁶-
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneBottom-Gate, Top-ContactSolution Shearingup to 0.005> 10⁶-
Experimental Protocols for OFETs

1. Synthesis of a Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative

A common strategy to synthesize BTT derivatives involves Stille or Suzuki coupling reactions, where a bromo-substituted benzothiophene is a key starting material. The following is a representative synthesis for a BTT derivative.[1]

  • Step 1: Stannylation of Benzo[b]thieno[2,3-d]thiophene. A solution of benzo[b]thieno[2,3-d]thiophene (1.58 mmol) in dry tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.73 mmol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C and then 30 minutes at -40 °C. After cooling back to -78 °C, tributyltin chloride (1.58 mmol) is added, and the solution is stirred at room temperature for 24 hours to yield benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane.[1]

  • Step 2: Stille Coupling. The stannylated BTT from Step 1 (0.69 mmol) is dissolved in toluene (30 mL) with 6-bromobenzo[b]thiophene (0.69 mmol) and a catalytic amount of Pd(PPh₃)₄ (0.03 mmol). The mixture is stirred at 120 °C for 16 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with CH₂Cl₂ and dried over anhydrous MgSO₄. The solvent is removed under vacuum, and the residue is purified by crystallization to yield the final product.[1]

2. OFET Device Fabrication and Characterization

The following protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution shearing method.[1]

  • Substrate Preparation: A heavily doped p-type silicon wafer with a thermally grown SiO₂ layer (300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned by sonication in deionized water, acetone, and isopropyl alcohol, and then treated with an octadecyltrichlorosilane (OTS) self-assembled monolayer.

  • Semiconductor Deposition: The synthesized BTT derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a solution (e.g., 5 mg/mL). The solution is then deposited onto the substrate using a solution shearing technique at a controlled speed (e.g., 0.1-1.0 mm/s) and substrate temperature (e.g., 60-100 °C).

  • Electrode Deposition: Gold source and drain electrodes (e.g., 50 nm thick) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: The electrical characteristics of the OFETs are measured under ambient conditions using a semiconductor parameter analyzer. The transfer and output curves are recorded to determine the hole mobility, on/off ratio, and threshold voltage.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are also valuable in the development of materials for OLEDs, where they can be incorporated into hole-transporting layers (HTLs) or emissive layers (EMLs). The benzothiophene core can impart favorable charge-transport properties and thermal stability.

OLED Performance Data

While specific examples of OLEDs using materials directly synthesized from this compound are less commonly reported with full device data, the performance of OLEDs using related thiophene-based emitters provides insight into their potential. The following table summarizes the performance of an OLED using a fluorene-thiophene-benzothiadiazole based emitter, which can be synthesized from brominated thiophene precursors.

Emissive MaterialDevice ArchitectureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Fluorene-Thiophene-Benzothiadiazole DerivativeITO/PEDOT:PSS/Emitter/Ca/Al2135-0.25Not Specified
Fluorene-Thiophene-Benzothiadiazole Derivative with Alq₃ layerITO/PEDOT:PSS/Emitter/Alq₃/Ca/Al2888-0.77Not Specified
Experimental Protocols for OLEDs

1. Synthesis of a Thiophene-Based Emissive Material

The synthesis of complex emitters for OLEDs often involves multi-step reactions, including Suzuki or Stille coupling, starting from brominated precursors. The following is a representative synthesis for a fluorene-thiophene-benzothiadiazole based emitter.[2]

  • Step 1: Synthesis of the Core Unit. 4,7-dibromo-2,1,3-benzothiadiazole is coupled with 2-(tributylstannyl)thiophene under Stille conditions to form 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[2]

  • Step 2: Bromination of the Core. The product from Step 1 is then brominated at the terminal α-positions of the thiophene rings using N-bromosuccinimide (NBS).[2]

  • Step 3: Suzuki Coupling with Fluorene End-Caps. The brominated core is then coupled with a fluorene-based boronic acid derivative via a Suzuki coupling reaction to yield the final emissive material.[2]

2. OLED Device Fabrication and Characterization

The following protocol describes the fabrication of a solution-processed OLED.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then treated with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120 °C for 15 minutes in air.

  • Emissive Layer (EML) Deposition: The synthesized emissive material is dissolved in an organic solvent like chloroform or toluene and spin-coated on top of the HIL. The thickness of the EML is controlled by the solution concentration and spin speed.

  • Electron Transporting Layer (ETL) and Cathode Deposition: The device is then transferred to a vacuum chamber for the deposition of an electron-transporting layer (e.g., Alq₃, if used), followed by the cathode, which typically consists of a low work function metal like calcium or lithium fluoride, capped with aluminum.[2] These layers are deposited by thermal evaporation.

  • Characterization: The electroluminescence (EL) spectra, current-voltage-luminance (I-V-L) characteristics, and external quantum efficiency of the fabricated OLEDs are measured using a spectroradiometer and a source meter.

Visualizations

Molecular Design Strategy

The following diagram illustrates how this compound serves as a versatile building block for synthesizing materials for both OFETs and OLEDs through common cross-coupling reactions.

G cluster_start Starting Material cluster_reaction Cross-Coupling Reactions cluster_materials Functional Materials cluster_devices Devices This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Stille Coupling Stille Coupling This compound->Stille Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination OFET Semiconductors OFET Semiconductors Suzuki Coupling->OFET Semiconductors OLED Emitters / HTLs OLED Emitters / HTLs Suzuki Coupling->OLED Emitters / HTLs Stille Coupling->OFET Semiconductors Stille Coupling->OLED Emitters / HTLs Buchwald-Hartwig Amination->OLED Emitters / HTLs OFET OFET OFET Semiconductors->OFET OLED OLED OLED Emitters / HTLs->OLED

Caption: Synthetic utility of this compound.

Experimental Workflow for Device Fabrication and Characterization

This diagram outlines the general workflow for fabricating and testing both OLED and OFET devices.

G cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate Cleaning Substrate Cleaning HIL/Dielectric Deposition HIL/Dielectric Deposition Substrate Cleaning->HIL/Dielectric Deposition Active Layer Deposition Active Layer Deposition HIL/Dielectric Deposition->Active Layer Deposition ETL Deposition (OLED) ETL Deposition (OLED) Active Layer Deposition->ETL Deposition (OLED) OLED Path Electrode Deposition Electrode Deposition Active Layer Deposition->Electrode Deposition OFET Path ETL Deposition (OLED)->Electrode Deposition Electrical Measurement Electrical Measurement Electrode Deposition->Electrical Measurement Optical Measurement (OLED) Optical Measurement (OLED) Electrode Deposition->Optical Measurement (OLED) Performance Analysis Performance Analysis Electrical Measurement->Performance Analysis Optical Measurement (OLED)->Performance Analysis

Caption: General workflow for device fabrication.

References

Application Notes and Protocols: 2-Bromobenzo[b]thiophene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromobenzo[b]thiophene as a key intermediate in the synthesis of pharmaceutically relevant compounds. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and as selective estrogen receptor modulators (SERMs).[1][2][3] this compound serves as a versatile starting material for the introduction of diverse functionalities at the 2-position of the benzothiophene core, primarily through palladium-catalyzed cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial precursor for the synthesis of various classes of therapeutic agents. Notable applications include:

  • Anticancer Agents: As a scaffold for compounds that inhibit tubulin polymerization or act as kinase inhibitors.[4][5][6]

  • Anti-inflammatory Drugs: In the development of novel anti-inflammatory agents.[3][7]

  • Antimicrobial Agents: For the synthesis of new antibacterial and antifungal compounds.[8][9]

  • Selective Estrogen Receptor Modulators (SERMs): As a key building block for drugs like Raloxifene, used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer.[10][11]

  • 5-Lipoxygenase Inhibitors: In the synthesis of Zileuton, a drug used for the management of asthma.[12][13]

Data Presentation: Cross-Coupling Reactions and Biological Activity

The following tables summarize quantitative data from the literature for key synthetic transformations and biological activities of compounds derived from this compound.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions of 2-Bromothiophene Derivatives
EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-chloro-4-fluoro phenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O (4:1)901270
24-methoxyphenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O (4:1)901276
3Phenylboronic acidPd(II)-complexK₂CO₃Water100-Quantitative

Data compiled from representative literature.[14][15][16]

Table 2: Biological Activity of Benzo[b]thiophene Derivatives
Compound ClassSpecific Derivative ExampleBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)
Anticancer 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulin Polymerization InhibitorCancer cell growth inhibitionSubnanomolar concentrations
Anticancer Halogenated (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-benzylidenebenzohydrazide derivativesKinase InhibitorCDK2, EGFR, VEGFR-2, HER2IC₅₀: 0.076 - 0.183 µM
Antibacterial Cyclohexanol-substituted 3-bromobenzo[b]thiopheneAntibacterialStaphylococcus aureusMIC: 16 µg/mL
Antifungal Cyclohexanol-substituted 3-bromobenzo[b]thiopheneAntifungalYeastMIC: 16 µg/mL
Anti-inflammatory 3-iodo-2-phenylbenzo[b]thiophene (IPBT)Anti-inflammatoryLPS-induced RAW264.7 cellsSignificant reduction in nitric oxide
Anticancer 3-iodo-2-phenylbenzo[b]thiophene (IPBT)AnticancerHepG2 cancer cell lineEC₅₀: 67.04 µM

Data compiled from representative literature.[4][9][17][18]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of a 2-bromothiophene derivative with an aryl boronic acid.[14]

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol)

  • Aryl boronic acid (1.1 equivalents, 1.073 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents, 1.952 mmol)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-bromo-5-(bromomethyl)thiophene and Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Add 1,4-dioxane (2.5 mL) and stir the mixture for 30 minutes.

  • Add the aryl boronic acid, K₃PO₄, and water (0.625 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynylbenzo[b]thiophenes

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, a key step in the synthesis of various bioactive molecules.[8]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and CuI under a nitrogen atmosphere.

  • Add the solvent and degas the mixture.

  • Add this compound, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Synthesis of 2-Arylbenzo[b]thiophenes via Suzuki Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heating Heating (e.g., 90°C) ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Arylbenzo[b]thiophene Purification->Product

Caption: Experimental workflow for the synthesis of 2-arylbenzo[b]thiophenes.

Signaling Pathway Inhibition by Benzo[b]thiophene Derivatives

Signaling_Pathway_Inhibition cluster_inflammatory Inflammatory Pathway cluster_cancer Cancer Cell Proliferation ArachidonicAcid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LO) ArachidonicAcid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Tubulin Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules CellDivision Cell Division Microtubules->CellDivision Zileuton_Analog Zileuton Analog (from this compound) Zileuton_Analog->5-LOX inhibition Tubulin_Inhibitor Tubulin Inhibitor (from this compound) Tubulin_Inhibitor->Tubulin binding

Caption: Inhibition of inflammatory and cancer pathways by benzo[b]thiophene derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of Bioactive Benzothiophene Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of novel benzothiophene derivatives as potential anticancer agents. The protocols and data presented herein are designed to guide researchers in the development and characterization of this promising class of compounds. Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

Introduction to Benzothiophene Derivatives in Oncology

Benzothiophene derivatives have emerged as a versatile scaffold in the design of novel anticancer therapeutics. Their diverse biological activities stem from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. Key mechanisms of action identified for bioactive benzothiophene derivatives include the inhibition of tubulin polymerization, kinase inhibition, and histone deacetylase (HDAC) inhibition.[4][5][6]

This document will focus on a series of benzothiophene acrylonitrile analogs that have shown potent cytotoxic activity against a broad range of human cancer cell lines by interfering with microtubule dynamics.[6][7]

Data Presentation: Cytotoxicity of Benzothiophene Acrylonitrile Analogs

The following table summarizes the 50% growth inhibition (GI50) values for three potent benzothiophene acrylonitrile analogs against a selection of human cancer cell lines from the NCI-60 panel. These compounds demonstrate significant anticancer activity at nanomolar concentrations.[7]

Compound NameLeukemia (CCRF-CEM) GI50 (nM)Non-Small Cell Lung Cancer (HOP-92) GI50 (nM)Colon Cancer (HCT-116) GI50 (nM)CNS Cancer (SF-295) GI50 (nM)Melanoma (UACC-62) GI50 (nM)Ovarian Cancer (OVCAR-3) GI50 (nM)Renal Cancer (786-0) GI50 (nM)Prostate Cancer (PC-3) GI50 (nM)Breast Cancer (MCF7) GI50 (nM)
5 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.019.810.010.010.010.010.010.010.0
6 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile<10.010.0<10.0<10.0<10.0<10.0<10.0<10.011.9
13 : E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile<10.0<10.0<10.0<10.0<10.0<10.0<10.0<10.017.9

Experimental Protocols

Protocol 1: Synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6)

This protocol describes the synthesis of a representative benzothiophene acrylonitrile analog.[7]

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • 3,4,5-trimethoxyphenylacetonitrile

  • Sodium methoxide (5% in methanol)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • To a solution of benzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask, add 3,4,5-trimethoxyphenylacetonitrile (1 equivalent).

  • Add 5% sodium methoxide in methanol to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure Z-isomer (Compound 6).

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized benzothiophene derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzothiophene derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the benzothiophene derivatives in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 or IC50 value from the dose-response curve.[6]

Visualizations: Diagrams of Workflows and Pathways

G Synthesis Workflow for Benzothiophene Acrylonitrile Analogs cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis Benzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene-2-carbaldehyde Reaction Vessel Reaction Vessel Benzo[b]thiophene-2-carbaldehyde->Reaction Vessel Substituted Phenylacetonitrile Substituted Phenylacetonitrile Substituted Phenylacetonitrile->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Reflux in 5% NaOMe/MeOH Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Benzothiophene Derivative Pure Benzothiophene Derivative Column Chromatography->Pure Benzothiophene Derivative Structural Analysis Structural Analysis Pure Benzothiophene Derivative->Structural Analysis NMR, MS

Caption: Synthesis workflow for benzothiophene acrylonitrile analogs.

G Signaling Pathway of Tubulin Polymerization Inhibition Benzothiophene Derivative Benzothiophene Derivative Tubulin Dimers Tubulin Dimers Benzothiophene Derivative->Tubulin Dimers Binds to Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Inhibits Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Assembly->Disruption of Microtubule Dynamics Mitotic Spindle Formation Failure Mitotic Spindle Formation Failure Disruption of Microtubule Dynamics->Mitotic Spindle Formation Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation Failure->G2/M Phase Arrest Apoptosis/Mitotic Catastrophe Apoptosis/Mitotic Catastrophe G2/M Phase Arrest->Apoptosis/Mitotic Catastrophe

Caption: Signaling pathway for tubulin polymerization inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of bioactive benzothiophene derivatives exert their anticancer effects by interfering with the dynamics of microtubules.[6] These compounds bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization.[5][7] This disruption of microtubule assembly leads to a cascade of cellular events, including the failure of mitotic spindle formation, cell cycle arrest at the G2/M phase, and ultimately, cell death through apoptosis or mitotic catastrophe.[6][7] The ability of some of these compounds to overcome P-glycoprotein-mediated drug resistance makes them particularly promising for the treatment of resistant cancers.[7]

Conclusion

The benzothiophene scaffold represents a privileged structure in the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity against various cancer-relevant targets. The protocols and data presented here provide a foundation for further research into this promising class of compounds, with the ultimate goal of developing more effective and less toxic cancer therapies.

References

Application Notes and Protocols: Preparation of 2-Bromobenzo[b]thiophene Derivatives for Alzheimer's Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 2-bromobenzo[b]thiophene derivatives as potential therapeutic and diagnostic agents for Alzheimer's disease. The protocols detailed below cover the chemical synthesis of these compounds and their subsequent biological assessment for key pathological markers of the disease.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies often focus on inhibiting the production and aggregation of Aβ peptides and restoring cholinergic function by inhibiting acetylcholinesterase (AChE). Benzo[b]thiophene derivatives have emerged as a promising class of compounds in AD research due to their ability to interact with Aβ aggregates and inhibit key enzymes involved in the disease pathology. The 2-bromo-benzo[b]thiophene core serves as a versatile scaffold for the synthesis of a diverse library of derivatives through various cross-coupling reactions, enabling the exploration of structure-activity relationships for improved efficacy and selectivity.

Data Presentation

The following tables summarize the biological activities of various benzo[b]thiophene derivatives relevant to Alzheimer's disease research.

Table 1: Binding Affinities of Benzothiophene Derivatives to Amyloid-Beta Aggregates

CompoundTargetKᵢ (nM)Reference
2-(4'-Hydroxyphenyl)benzothiophene Derivative 1Aβ(1-40) Aggregates0.28[1]
2-(4'-Hydroxyphenyl)benzothiophene Derivative 2Aβ(1-42) Aggregates6.50[1]
2,5-Diphenylthiophene Derivative 1Aβ plaque3.9[2]
2,5-Diphenylthiophene Derivative 2Aβ plaque>1000[2]

Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound ClassEnzymeIC₅₀ (µM)% InhibitionReference
Benzo[b]thiophene-chalcone hybrid 5fAcetylcholinesterase (AChE)N/AN/A[3]
Benzo[b]thiophene-chalcone hybrid 5hButyrylcholinesterase (BChE)Comparable to galantamineN/A[3]
2-Phenylbenzothiophene AnaloguesAcetylcholinesterase (AChE)20.8 - 121.7N/A[3]

Table 3: Modulation of Amyloid-Beta (Aβ42) Aggregation by Benzo[b]thiophene-2-Carboxamide Derivatives

CompoundEffect on Aβ42 AggregationMaximum Inhibition (%)Concentration (µM)Reference
Compound 4bInhibition5425[4][5]
Compound 4dAcceleration2.7-fold increase25[4][5]
Compound 5aInhibitionN/AN/A[4][5]
Compound 5bInhibitionN/AN/A[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzo[b]thiophenes via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylbenzo[b]thiophenes from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Synthesis of 2-Alkynylbenzo[b]thiophenes via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 2-alkynylbenzo[b]thiophenes from this compound using a palladium- and copper-catalyzed Sonogashira coupling reaction.[6][7]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to quantify the extent of amyloid fibril formation in the presence and absence of potential inhibitors.[8][9]

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Test compounds (this compound derivatives)

  • 96-well black assay plates with a clear bottom

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of Aβ: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and store at -80 °C. Before use, evaporate the solvent and resuspend in buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the Aβ(1-42) solution, the test compound at various concentrations, and the ThT working solution to a final volume. Include control wells with Aβ(1-42) and ThT without the test compound, and blank wells with buffer and ThT.

  • Incubation: Incubate the plate at 37 °C. For kinetic studies, measurements can be taken at regular intervals.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: Subtract the background fluorescence of the blank wells. The percentage of inhibition can be calculated by comparing the fluorescence of wells with the test compound to the control wells.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the AChE inhibitory activity of the synthesized compounds.[10]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Include a control well without the inhibitor and a blank well without the enzyme.

  • Enzyme Addition: Add the AChE solution to all wells except the blank. Pre-incubate the plate for a set period (e.g., 10-15 minutes) at a specific temperature (e.g., 37 °C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

G cluster_synthesis Synthesis of 2-Substituted Benzo[b]thiophenes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira aryl_product 2-Arylbenzo[b]thiophene Derivatives suzuki->aryl_product alkynyl_product 2-Alkynylbenzo[b]thiophene Derivatives sonogashira->alkynyl_product aryl_boronic Arylboronic Acid aryl_boronic->suzuki terminal_alkyne Terminal Alkyne terminal_alkyne->sonogashira

Caption: Synthetic routes to 2-substituted benzo[b]thiophene derivatives.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesized Benzo[b]thiophene Derivatives abeta_assay Aβ Aggregation Inhibition Assay (Thioflavin T) synthesis->abeta_assay ache_assay Acetylcholinesterase Inhibition Assay (Ellman's Method) synthesis->ache_assay data_analysis Data Analysis (Ki, IC50) abeta_assay->data_analysis ache_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for the biological evaluation of benzo[b]thiophene derivatives.

G cluster_pathway Therapeutic Targets in Alzheimer's Disease app Amyloid Precursor Protein (APP) bace1 BACE1 app->bace1 Cleavage abeta Aβ Monomers bace1->abeta aggregation Aggregation abeta->aggregation plaques Aβ Plaques aggregation->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity ache Acetylcholine (Neurotransmitter) ache_enzyme Acetylcholinesterase (AChE) ache->ache_enzyme degradation Degradation ache_enzyme->degradation cholinergic_deficit Cholinergic Deficit degradation->cholinergic_deficit compound Benzo[b]thiophene Derivatives compound->aggregation Inhibition compound->ache_enzyme Inhibition

Caption: Key pathological pathways in Alzheimer's disease targeted by benzo[b]thiophene derivatives.

References

Application Notes: Grignard Reaction of 2-Bromobenzo[b]thiophene for Synthesis of Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide (Grignard reagent).[1][2][3] The benzo[b]thiophene moiety is a significant heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials for organic electronics.[4] The synthesis of the Grignard reagent from 2-Bromobenzo[b]thiophene, namely benzo[b]thiophen-2-ylmagnesium bromide, provides a versatile and powerful intermediate for introducing this valuable structural motif into a wide array of complex molecules.[4][5]

Principle and Applications

The process involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent.[4][6] The resulting organometallic compound features a highly polarized carbon-magnesium bond, rendering the benzo[b]thiophene-2-yl carbon atom strongly nucleophilic and basic.[6][7]

This high reactivity allows it to serve as a key building block in several synthetic transformations:[4]

  • Nucleophilic Addition: The reagent readily reacts with various electrophiles, most notably the carbonyl carbons of aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more complex molecular frameworks.[5][7]

  • Synthesis of Complex Molecules: It is a fundamental intermediate in the multi-step synthesis of elaborate organic molecules, including active pharmaceutical ingredients and agrochemicals.[4]

  • Cross-Coupling Reactions: Benzo[b]thiophen-2-ylmagnesium bromide can be employed in metal-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.[4] These structures are prevalent in materials for organic light-emitting diodes (OLEDs) and liquid crystals.[4]

  • Materials Science: Derivatives of benzo[b]thiophene are explored for their unique electronic and photonic properties, making them valuable in the field of material science.[4]

Experimental Protocol: Synthesis of Benzo[b]thiophen-2-ylmagnesium Bromide and Subsequent Quench

This protocol details the formation of the Grignard reagent from this compound and a general procedure for its subsequent reaction with a carbonyl-containing electrophile.

Materials and Reagents

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Iodine (I₂) crystal (as an activator)

  • Electrophile (e.g., aldehyde, ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Hydrochloric acid (HCl), dilute solution (optional for work-up)

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure

Part 1: Formation of the Grignard Reagent (Benzo[b]thiophen-2-ylmagnesium bromide)

  • Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture.[3]

  • Magnesium Activation: Place magnesium turnings (approx. 1.2 equivalents) into the dry three-neck flask. Add a single crystal of iodine.[2] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The iodine will etch the passivating oxide layer on the magnesium.[6] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF via syringe to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Substrate: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction is often subject to an induction period.[6] Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish.[2] Gentle warming may be required to start the reaction.

  • Completion of Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the reaction to a gentle reflux (40-50 °C) for 1-3 hours to ensure all the magnesium has reacted.[8] The completion is indicated by the consumption of most of the magnesium metal. Cool the resulting dark grey-brown solution to 0 °C in preparation for the next step.

Part 2: Reaction with an Electrophile (Example: Ketone)

  • Electrophile Addition: Dissolve the electrophile (e.g., a ketone, 1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent at 0 °C with vigorous stirring.[6] This addition is typically exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the resulting magnesium alkoxide salt.[9] Alternatively, dilute HCl can be used.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.[9]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[9]

  • Purification: The resulting crude product can be purified by a suitable method, most commonly silica gel column chromatography, to yield the final product.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Grignard reaction of this compound. Actual values may vary based on the specific electrophile and desired scale.

ParameterValue/RangeNotes
Molar Equivalents
This compound1.0Limiting Reagent
Magnesium (Mg)1.1 - 1.5 eq.A slight excess is used to ensure full conversion.
Electrophile1.0 - 1.2 eq.
Reaction Conditions
SolventAnhydrous THF or Et₂OAnhydrous conditions are critical for success.[6]
Grignard Formation Temp.25 - 50 °C[8]
Grignard Formation Time1 - 3 hours[8]
Electrophile Addition Temp.0 - 10 °CTo control the exothermic reaction.
Typical Yield 70 - 95%Yield is highly dependent on the electrophile and reaction conditions.

Workflow and Pathway Diagrams

Grignard_Reaction_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Reagent Formation cluster_quench Phase 3: Electrophilic Quench cluster_workup Phase 4: Work-up & Purification prep_glass Dry Glassware activate_mg Activate Mg Turnings (Iodine) prep_reagents Prepare Anhydrous Reagents prep_inert Establish Inert Atmosphere add_substrate Slowly Add this compound in Anhydrous THF activate_mg->add_substrate reflux Stir / Reflux (1-3 hours) add_substrate->reflux grignard_reagent Benzo[b]thiophen-2-ylmagnesium bromide Formed reflux->grignard_reagent cool_reagent Cool Grignard Reagent (0 °C) grignard_reagent->cool_reagent add_electrophile Add Electrophile (e.g., Ketone) cool_reagent->add_electrophile react Stir at Room Temp (1-2 hours) add_electrophile->react alkoxide Magnesium Alkoxide Intermediate react->alkoxide quench_reaction Quench with Sat. NH4Cl (aq) alkoxide->quench_reaction extract Extract with Organic Solvent quench_reaction->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (e.g., Column Chromatography) dry_concentrate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the Grignard reaction of this compound.

References

Application Notes and Protocols: Heck Coupling Reactions Involving 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 2-bromobenzo[b]thiophene with various olefins. The synthesis of 2-alkenylbenzo[b]thiophenes is of significant interest due to the prevalence of the benzo[b]thiophene scaffold in medicinal chemistry and materials science.[1][2]

The Mizoroki-Heck reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[3][4] This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high stereoselectivity, producing the E-isomer as the major product.[4][5]

Applications in Drug Discovery and Materials Science

The benzo[b]thiophene core is a privileged structure in drug development, with derivatives exhibiting a wide array of biological activities. These include anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties.[2] Consequently, efficient methods for the functionalization of this scaffold, such as the Heck reaction, are critical for generating novel molecular entities for biological screening.

In materials science, the resulting π-conjugated systems are valuable for developing fluorescent molecules and organic electronics.[1] The Heck reaction provides a direct pathway to extend this conjugation, enabling the synthesis of advanced materials with tailored photophysical properties.[1]

G product product screening screening product->screening Application

Reaction Data

The following table summarizes representative conditions for the Heck coupling of aryl bromides with various alkenes. These conditions can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Representative Heck Reaction Conditions and Yields

Entry Olefin Pd Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Ref.
1 Styrene Pd(OAc)₂ (2) P(o-tol)₃ (4) K₂CO₃ DMF 60 12 ~95% [6][7]
2 n-Butyl Acrylate Pd(OAc)₂ (1) PPh₃ (2) Et₃N DMF 100 3 ~90% [8]
3 Methyl Acrylate PdCl₂(PPh₃)₂ (2) - NaOAc NMP 120 24 ~85%
4 Styrene Pd-phosphine complex (2) Imidazole-based SPO K₂CO₃ DMF 60 12 99% [6][7]
5 Acrylonitrile Pd(OAc)₂ (5) - K₂CO₃ DMF/H₂O 100 5 ~88%

| 6 | Ethyl Acrylate | Pd(OAc)₂ (2) | DavePhos | Cs₂CO₃ | Dioxane | 110 | 16 | ~92% |[9] |

Note: Yields are approximate and can vary based on the specific aryl halide and precise reaction conditions. DMF = N,N-Dimethylformamide, NMP = N-Methyl-2-pyrrolidone, SPO = Secondary Phosphine Oxide.

Experimental Protocols

This section provides a general protocol for the Heck coupling of this compound with an activated alkene, such as n-butyl acrylate.

General Experimental Workflow

G prep 1. Reagent & Glassware Preparation (Dry glassware, degas solvent) setup 2. Reaction Setup (Add reactants, catalyst, base to flask under N₂ or Ar) prep->setup exec 3. Reaction Execution (Heat to desired temperature with stirring) setup->exec monitor 4. Monitoring (TLC, GC-MS, or LC-MS analysis) exec->monitor workup 5. Work-up (Cool, filter, extract with organic solvent, dry) monitor->workup purify 6. Purification (Column chromatography or recrystallization) workup->purify char 7. Characterization (NMR, MS, IR) purify->char

Protocol: Synthesis of (E)-butyl 3-(benzo[b]thiophen-2-yl)acrylate

Materials & Reagents:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 213 mg).

    • Add potassium carbonate (2.0 mmol, 276 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri-o-tolylphosphine (0.04 mmol, 12.2 mg).

    • Place the flask under an inert atmosphere (N₂ or Ar) by evacuating and backfilling three times.

  • Reagent Addition:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add n-butyl acrylate (1.5 mmol, 215 µL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The major isomer obtained is expected to be the E (trans) isomer.

Reaction Mechanism

The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[3]

// Inputs and Outputs aryl_halide [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Product\n(2-Alkenylbenzo[b]thiophene)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; salt [label="Base-H⁺Br⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];

// Connections pd0 -> ox_add [style=invis]; ox_add -> pd_complex; aryl_halide -> ox_add [label="Ar-Br"]; alkene -> pd_alkene [label="R-CH=CH₂"]; pd_hydride -> red_elim; red_elim -> pd0 [lhead=pd0, constraint=false]; base -> red_elim;

// Invisible edges for positioning {rank=same; pd0; ox_add} {rank=same; pd_hydride; red_elim}

// Inputs and Outputs aryl_halide [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Product\n(2-Alkenylbenzo[b]thiophene)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; salt [label="Base-H⁺Br⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];

// Connections pd0 -> ox_add [style=invis]; ox_add -> pd_complex; aryl_halide -> ox_add [label="Ar-Br"]; alkene -> pd_alkene [label="R-CH=CH₂"]; pd_hydride -> red_elim; red_elim -> pd0 [lhead=pd0, constraint=false]; base -> red_elim;

// Invisible edges for positioning {rank=same; pd0; ox_add} {rank=same; pd_hydride; red_elim}

beta_elim -> product [style=dashed, color="#34A853"]; red_elim -> salt [style=dashed, color="#5F6368"]; } Caption: The Mizoroki-Heck catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods involve the direct bromination of benzo[b]thiophene using various brominating agents. Key approaches include:

  • Electrophilic Bromination using N-Bromosuccinimide (NBS): This is a widely used method that often provides good regioselectivity for the 2-position.

  • Reaction with Elemental Bromine (Br₂): This classic method can be effective but may lead to the formation of multiple brominated species if not carefully controlled.

  • Lithiation followed by Bromination: This involves the deprotonation of benzo[b]thiophene at the 2-position with a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source. This method offers high regioselectivity but requires stringent anhydrous and low-temperature conditions.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The main impurities encountered are:

  • 3-Bromobenzo[b]thiophene: A common regioisomeric byproduct.

  • 2,3-Dibromobenzo[b]thiophene: A result of over-bromination.

  • Unreacted Benzo[b]thiophene: Incomplete reaction can leave starting material in the product mixture.

  • Succinimide: A byproduct when using N-Bromosuccinimide (NBS), which needs to be removed during workup.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system, such as hexane/ethyl acetate, to achieve good separation between the starting material, the desired product, and any potential byproducts. The spots can be visualized under a UV lamp (254 nm).

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gradually increase the reaction temperature, but be cautious as this may also increase side product formation. - Check reagent quality: Ensure the brominating agent (e.g., NBS) is fresh and has not decomposed.
Degradation of Product - Control temperature: Avoid excessive heating, as benzo[b]thiophene derivatives can be sensitive to high temperatures. - Minimize exposure to light: Some brominated compounds can be light-sensitive.
Loss during Workup - Optimize extraction: Ensure the correct pH and solvent are used for efficient extraction of the product. - Careful purification: Minimize losses during column chromatography by using the appropriate column size and elution solvent.
Sub-optimal Reaction Conditions - Solvent choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents (e.g., acetonitrile, chloroform, acetic acid). - Stoichiometry: Ensure the correct molar ratio of reactants is used. An excess of the brominating agent can lead to over-bromination.
Problem 2: Formation of 3-Bromobenzo[b]thiophene Isomer

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reaction Conditions Favoring 3-Substitution - Choice of Brominating Agent: The use of elemental bromine in polar solvents can sometimes lead to a higher proportion of the 3-isomer. NBS often provides better selectivity for the 2-position. - Temperature: The reaction temperature can influence the isomer ratio. Running the reaction at lower temperatures may improve selectivity.
Purification Challenges - Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane) to separate the 2- and 3-bromo isomers. Monitor fractions carefully by TLC. - Recrystallization: If a suitable solvent is found, fractional recrystallization may be an option to enrich the desired isomer.
Problem 3: Formation of Di-brominated Byproducts

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Excess Brominating Agent - Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration and minimize over-reaction.
Prolonged Reaction Time - Monitor Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC, to prevent further bromination of the product.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic methods for this compound.

MethodBrominating AgentSolventTemperatureYield (%)Reference
Lithiation-Brominationn-BuLi, NBSTetrahydrofuran-70 °C to rt16[2]
Metal-Amide Induced BrominationNa-TMP, 1,1,2,2-TetrabromoethaneHexane-78 °C to 25 °C81[2]
Electrophilic BrominationNBSAcetonitrile0 °C to rt~99 (on 2-methyl derivative)[1][3]

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the bromination of a substituted benzo[b]thiophene.[1][3]

Materials:

  • Benzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent to afford this compound.

Method 2: Lithiation followed by Bromination

This protocol is based on a literature procedure and requires strict anhydrous and inert conditions.[2]

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of benzo[b]thiophene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -70 °C.

  • Slowly add n-butyllithium (2.0 eq) dropwise, maintaining the temperature below -65 °C.

  • Stir the reaction mixture at -70 °C for 30 minutes.

  • Add N-bromosuccinimide (2.0 eq) portion-wise.

  • Slowly warm the reaction mixture to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic phases, concentrate under vacuum, and purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzo[b]thiophene Benzo[b]thiophene Reaction_Vessel Reaction in Appropriate Solvent Benzo[b]thiophene->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Crude Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Check_Reaction Analyze Reaction Mixture by TLC/NMR Incomplete_Reaction Problem: Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting Material Remains Side_Products Problem: Significant Side Products Check_Reaction->Side_Products Multiple Spots on TLC Optimize_Reaction Action: Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Isomer_Impurity Side Product is Isomer (3-Bromo) Side_Products->Isomer_Impurity Isomeric Impurity Over_Bromination Side Product is Di-brominated Side_Products->Over_Bromination Higher MW Impurity End Pure Product, Improved Yield Optimize_Reaction->End Optimize_Purification Action: Optimize Purification (Column Chromatography, Recrystallization) Optimize_Purification->End Adjust_Selectivity Action: Adjust Reaction Conditions for Better Selectivity (Solvent, Temp) Isomer_Impurity->Adjust_Selectivity Adjust_Stoichiometry Action: Reduce Brominating Agent Stoichiometry and/or Addition Rate Over_Bromination->Adjust_Stoichiometry Adjust_Selectivity->Optimize_Purification Adjust_Stoichiometry->Optimize_Purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromobenzo[b]thiophene by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the column chromatography of this compound and related heterocyclic compounds is silica gel.[1][2] Alumina can also be used as an alternative polar stationary phase.[2] The choice between silica gel and alumina depends on the specific impurities present in the crude mixture. For general purification, silica gel (mesh size 70-230 for gravity chromatography or 230-400 for flash chromatography) is a suitable choice.[1]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A non-polar solvent system is typically effective for the elution of this compound. A mixture of hexane and ethyl acetate is a common choice for separating similar organic compounds.[3][4] For a closely related compound, 3-bromo-2-methylbenzo[b]thiophene, pure hexane was used successfully as the eluent. It is advisable to start with a low polarity mobile phase (e.g., pure hexane or a high hexane to ethyl acetate ratio) and gradually increase the polarity if necessary.

Q3: How can I determine the optimal mobile phase composition before running the column?

A3: The optimal mobile phase composition should be determined using Thin Layer Chromatography (TLC). Spot the crude this compound mixture onto a silica gel TLC plate and develop it in various solvent systems with increasing polarity (e.g., hexane, 9:1 hexane/ethyl acetate, 8:2 hexane/ethyl acetate). The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic structure. It can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot against the fluorescent background of the plate.

Q5: What are some common impurities that might be present with this compound?

A5: Potential impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, dibrominated benzothiophene, or other isomeric byproducts. The polarity of these impurities will dictate the ease of separation by column chromatography.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) Incorrect mobile phase polarity.Optimize the mobile phase using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If the spots are too low (low Rf), increase the polarity. Consider trying a different solvent system, such as dichloromethane/hexane or toluene/hexane.
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
Column was packed improperly.Ensure the column is packed uniformly without any cracks or channels. The "wet slurry" method of packing is often more reliable than dry packing.[1]
Product Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.Adjust the mobile phase composition based on TLC analysis. A higher polarity eluent will result in faster elution.
Cracked or Channeled Column Bed The column ran dry during packing or elution.Always keep the silica gel bed covered with the mobile phase.
The silica gel was not packed uniformly.Repack the column carefully, ensuring a homogenous slurry and gentle settling.
Streaking of Compound on the Column The compound is not fully soluble in the mobile phase.Ensure the compound is fully dissolved before loading it onto the column. If necessary, a small amount of a more polar solvent can be used to dissolve the sample, but this should be kept to a minimum.
The sample is acidic or basic.For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine may improve the separation.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[1]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes or flasks

2. Column Preparation (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the side of the column to promote even packing.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Ensure the solvent level does not drop below the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.[1]

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar impurities.

5. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Mobile Phase Composition (Hexane:Ethyl Acetate) Approximate Rf of this compound Notes
100:0 (Pure Hexane)0.5 - 0.7Good for eluting non-polar compounds. A similar compound showed an Rf of 0.65 in pure hexane.
95:50.4 - 0.6A slight increase in polarity.
90:100.3 - 0.5May be a suitable starting point for good separation.
80:200.2 - 0.4A good target Rf range for optimal separation.

Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and other experimental conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc TLC Analysis to Determine Mobile Phase pack Pack Column with Silica Gel Slurry tlc->pack Optimal Solvent System load Load Crude This compound pack->load elute Elute with Mobile Phase & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Adjust Polarity if Needed combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 2-Bromobenzo[b]thiophene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My Suzuki coupling reaction with this compound shows low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Inefficiency: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.

    • Solution: Employ more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] These ligands can facilitate the oxidative addition step, which is often rate-limiting, especially with heteroaryl halides.[3]

  • Inappropriate Base or Solvent System: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics. Poor solubility of reagents or an unsuitable base can hinder the reaction.

    • Solution: Screen a variety of bases and solvent systems. A common starting point is an aqueous mixture of a polar aprotic solvent like 1,4-dioxane or THF with a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][5][6] For challenging couplings, stronger bases or anhydrous conditions with a soluble base might be necessary.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature, for instance, from 80°C to 100°C. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[7]

  • Reagent Quality and Inert Atmosphere: The presence of oxygen or moisture can deactivate the catalyst and lead to side reactions. Boronic acids can also degrade over time.

    • Solution: Ensure all reagents are of high purity and solvents are thoroughly degassed.[1] The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen).[7]

Question: I am observing significant amounts of a dehalogenated byproduct (benzo[b]thiophene) in my reaction mixture. How can I minimize this side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed couplings.[8]

  • Cause: This side reaction can be promoted by certain catalyst systems, high temperatures, and the presence of water or other protic sources.

  • Solution:

    • Optimize the Base: Using a milder base like KF or K₃PO₄ can sometimes reduce dehalogenation compared to stronger bases like NaOH or KOH.[4]

    • Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the temperature may suppress the dehalogenation pathway to a greater extent.

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, switching to anhydrous solvents (e.g., dry toluene or dioxane) with a soluble base like K₃PO₄ can sometimes mitigate dehalogenation.

Question: My desired product is formed, but I also see a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[9]

  • Cause: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

  • Solution:

    • Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are effective.[1]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand can sometimes be more effective than using Pd(II) precatalysts in the presence of potential oxidants.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for the Suzuki coupling of this compound?

A1: While there is no single "best" catalyst for all substrates, a highly effective starting point for this compound is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][3] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for heteroaryl couplings.

Q2: Which base should I choose for my initial optimization experiments?

A2: A good starting point is to screen K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5][6] K₃PO₄ is often effective for heteroaryl couplings, while Cs₂CO₃ can be beneficial in more challenging cases due to its higher solubility in organic solvents.[10]

Q3: What are the recommended solvent systems?

A3: A mixture of an aprotic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane/water (e.g., 4:1 v/v) or THF/water.[7][11]

Q4: How can I monitor the progress of my reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] By taking small aliquots from the reaction mixture over time, you can determine when the starting material has been consumed and the product has reached its maximum concentration.

Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

A5: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can help to minimize protodeboronation.[1] The general reaction conditions are similar, though sometimes a slightly more activating base like K₃PO₄ or Cs₂CO₃ is preferred.

Data Presentation

The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to this compound. This data can serve as a guide for designing your optimization studies.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9012Moderate
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10016Low to Moderate
Pd(dppf)Cl₂ (3)-Cs₂CO₃THF/H₂O8012Good to High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High

Table 2: Comparison of Bases

CatalystBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃ (2)Dioxane/H₂O9012Good
Pd(dppf)Cl₂K₃PO₄ (2)Dioxane/H₂O9012High
Pd(dppf)Cl₂Cs₂CO₃ (2)Dioxane/H₂O9012Very High
Pd(dppf)Cl₂Na₂CO₃ (2)Dioxane/H₂O9012Good to High
Pd(dppf)Cl₂Et₃N (3)Dioxane9012Low

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound using Pd(dppf)Cl₂

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd(OAc)₂ with SPhos Ligand

  • In a Schlenk flask, dissolve palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed toluene (5 mL) under an inert atmosphere. Stir for 10 minutes.

  • In a separate flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the second flask with an inert gas three times.

  • Add the pre-formed catalyst solution from the first flask to the second flask via cannula.

  • Add degassed water (1 mL).

  • Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_ar_complex ar_b_oh2 Ar'-B(OH)₂ + Base base_complex [Ar'-B(OH)₃]⁻ ar_b_oh2->base_complex base_complex->transmetalation reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Purity, Inert Atmosphere) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents Improve Degassing reagents_ok->replace_reagents No optimize_conditions Review Reaction Conditions (Base, Solvent, Temperature) reagents_ok->optimize_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? optimize_conditions->conditions_ok screen_conditions Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Dioxane, THF) Increase Temperature conditions_ok->screen_conditions No optimize_catalyst Troubleshoot Catalyst System conditions_ok->optimize_catalyst Yes screen_conditions->optimize_conditions change_ligand Change Ligand (e.g., SPhos, XPhos) optimize_catalyst->change_ligand No Improvement success Improved Yield optimize_catalyst->success Significant Improvement side_reactions Check for Side Reactions (Dehalogenation, Homocoupling) optimize_catalyst->side_reactions Improvement, but issues remain change_ligand->optimize_catalyst side_reactions->success No address_side_reactions Address Side Reactions: - Milder Base - Lower Temperature - Thorough Degassing side_reactions->address_side_reactions Yes address_side_reactions->optimize_conditions

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Bromination of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of benzo[b]thiophene.

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of benzo[b]thiophene, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solutions
Low yield of desired monobrominated product - Incomplete reaction. - Formation of multiple isomers. - Over-bromination to di- or polybrominated products.- Increase reaction time or temperature cautiously. - Optimize the stoichiometry of the brominating agent; use of 1.0-1.1 equivalents is recommended for monobromination. - For 3-bromobenzo[b]thiophene, use Br₂ in a non-polar solvent like CCl₄ at room temperature. - For regioselective bromination, especially with substituted benzo[b]thiophenes, consider using N-bromosuccinimide (NBS)[1][2]. - To suppress over-bromination, maintain a low concentration of bromine and control the reaction temperature[3].
Formation of 2-bromobenzo[b]thiophene instead of the 3-bromo isomer - Under standard electrophilic substitution conditions, the 3-position is favored. Formation of the 2-bromo isomer suggests a different reaction mechanism, such as lithiation followed by bromination.- To obtain 3-bromobenzo[b]thiophene, use electrophilic brominating agents like Br₂ in acetic acid or carbon tetrachloride. - To specifically synthesize this compound, a common method involves deprotonation at the 2-position with a strong base like n-butyllithium at low temperatures (-70 °C) followed by quenching with a bromine source like N-bromosuccinimide or 1,1,2,2-tetrabromoethane[4].
Formation of 2,3-dibromobenzo[b]thiophene - Use of excess brominating agent. - Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).- Use a stoichiometric amount of the brominating agent (1 equivalent for monobromination). - Perform the reaction at a lower temperature and monitor the progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed. - If 2,3-dibromobenzo[b]thiophene is the desired product, using an excess of bromine is the appropriate method[5].
Bromination on the benzene ring - The thiophene ring is deactivated by electron-withdrawing groups or already substituted at the 2- and 3-positions. - Harsh reaction conditions forcing substitution on the less reactive benzene ring.- For bromination on the benzene ring of an unsubstituted benzo[b]thiophene, the thiophene ring must first be protected or substituted. - If the thiophene ring is already substituted (e.g., 2,3-dibromobenzo[b]thiophene), further bromination will occur on the benzene ring, typically at the 4- or 6-position. - Milder reaction conditions can help to avoid unwanted side reactions on the benzene ring.
Reaction does not proceed or is very slow - The benzo[b]thiophene ring is deactivated by electron-withdrawing substituents. - The brominating agent is not sufficiently reactive under the chosen conditions. - Low reaction temperature.- For deactivated substrates, consider using a more reactive brominating agent or a Lewis acid catalyst to enhance the electrophilicity of the bromine. - Gradually increase the reaction temperature while monitoring for the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of benzo[b]thiophene?

A1: The most common side products are isomers of the desired product and over-brominated compounds. For example, when targeting 3-bromobenzo[b]thiophene, this compound can be a minor isomeric byproduct under certain electrophilic conditions. The most significant side products often arise from over-bromination, leading to the formation of 2,3-dibromobenzo[b]thiophene and subsequently tribrominated species where substitution occurs on the benzene ring.

Q2: How can I control the regioselectivity between the 2- and 3-positions?

A2: The regioselectivity is primarily controlled by the reaction mechanism.

  • For 3-bromination (Electrophilic Substitution): This is the kinetically favored product under electrophilic conditions. Using molecular bromine (Br₂) in solvents like carbon tetrachloride or acetic acid at or below room temperature will predominantly yield 3-bromobenzo[b]thiophene.

  • For 2-bromination (Deprotonation-Bromination): This position is more acidic. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively removes the proton at the 2-position. Quenching the resulting lithium salt with a bromine source such as N-bromosuccinimide (NBS) or 1,1,2,2-tetrabromoethane yields this compound[4].

Q3: What is the difference between using Br₂ and NBS as the brominating agent?

A3: Both Br₂ and N-bromosuccinimide (NBS) are effective brominating agents, but they can offer different selectivities and are used in different contexts.

  • Br₂: Molecular bromine is a strong electrophile and is typically used for direct electrophilic aromatic substitution. It can lead to over-bromination if not used in stoichiometric amounts.

  • NBS: N-bromosuccinimide is a milder source of electrophilic bromine and is often used for regioselective bromination, particularly when there are activating groups on the ring. It is also the preferred reagent for benzylic bromination on alkyl-substituted benzo[b]thiophenes in the presence of a radical initiator[6]. In the synthesis of this compound via lithiation, NBS is often used as the bromine source for quenching the intermediate anion[4].

Q4: How can I prevent the formation of 2,3-dibromobenzo[b]thiophene?

A4: To prevent the formation of the dibromo byproduct, you should carefully control the stoichiometry of the brominating agent. Use only one equivalent of the brominating agent relative to benzo[b]thiophene. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely can help to stop the reaction before significant over-bromination occurs.

Q5: If I get a mixture of products, what is the best way to purify the desired bromobenzo[b]thiophene?

A5: A mixture of bromobenzo[b]thiophene isomers and di/poly-brominated derivatives can typically be separated by column chromatography on silica gel. The choice of eluent will depend on the specific products, but a non-polar solvent system like hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is usually effective. Recrystallization can also be an effective purification method if a suitable solvent is found.

Quantitative Data on Product Distribution

The following table summarizes the product distribution from the halogenation of benzo[b]thiophene under specific conditions.

Halogenating AgentSolventTemperature2-halo (%)3-halo (%)2,3-dihalo (%)
Cl₂Acetic AcidRoom Temp.36928
Br₂Acetic AcidRoom Temp.5905

Data adapted from a study on the halogenation of benzo[b]thiophene.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzo[b]thiophene via Electrophilic Bromination

This protocol is a typical procedure for the selective synthesis of 3-bromobenzo[b]thiophene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1 equivalent) in carbon tetrachloride. Cool the solution in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride to the stirred solution of benzo[b]thiophene over a period of 1-2 hours. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-bromobenzo[b]thiophene.

Protocol 2: Synthesis of this compound via Lithiation

This protocol describes a method for the specific synthesis of this compound[4].

  • Reaction Setup: To a solution of benzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the reaction mixture to -70 °C using a dry ice/acetone bath[4].

  • Lithiation: Slowly add n-butyllithium (2 equivalents) dropwise to the cooled solution. Stir the mixture at -70 °C for 30 minutes[4].

  • Bromination: Add N-bromosuccinimide (2 equivalents) portion-wise to the reaction mixture. Allow the reaction to slowly warm to room temperature over 1 hour[4].

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate[4].

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain this compound[4].

Visual Guides

bromination_pathways start Benzo[b]thiophene intermediate_3 3-Bromo benzo[b]thiophene start->intermediate_3 Br₂, CCl₄ (Electrophilic Addition) intermediate_2 2-Lithio benzo[b]thiophene start->intermediate_2 n-BuLi, THF, -78°C (Deprotonation) dibromo 2,3-Dibromo benzo[b]thiophene intermediate_3->dibromo Excess Br₂ product_2 2-Bromo benzo[b]thiophene intermediate_2->product_2 NBS or Br₂ product_2->dibromo Excess Br₂ tribromo 2,3,6-Tribromo benzo[b]thiophene dibromo->tribromo Excess Br₂

Caption: Reaction pathways for the bromination of benzo[b]thiophene.

troubleshooting_logic start Experiment Start: Bromination of Benzo[b]thiophene undesired_product Undesired Product(s) Formed? start->undesired_product over_bromination Over-bromination? (e.g., dibromo-) undesired_product->over_bromination Yes low_yield Low Yield? undesired_product->low_yield No wrong_isomer Wrong Isomer? (2-bromo instead of 3-bromo) over_bromination->wrong_isomer No solution_over Reduce Br₂ equivalents Lower temperature Shorter reaction time over_bromination->solution_over Yes wrong_isomer->low_yield No solution_isomer Use Electrophilic Conditions (Br₂) Avoid Lithiation wrong_isomer->solution_isomer Yes solution_yield Check reagent purity Optimize temperature/time Consider alternative brominating agent low_yield->solution_yield Yes success Desired Product Obtained low_yield->success No solution_over->start solution_isomer->start solution_yield->start

Caption: Troubleshooting logic for benzo[b]thiophene bromination.

References

Troubleshooting low yield in palladium-catalyzed reactions of 2-Bromobenzo[B]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involving 2-Bromobenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with this compound often challenging, resulting in low yields?

A1: The primary challenge stems from the sulfur atom in the benzo[b]thiophene ring. Palladium catalysts are susceptible to poisoning by sulfur compounds.[1] The sulfur atom can strongly adsorb to the palladium surface, blocking active sites and leading to decreased catalytic activity or complete deactivation.[1][2] This process, known as chemisorption, can sometimes form stable and catalytically inactive palladium sulfide (PdS) complexes.[1]

Q2: I'm setting up a new reaction. What are the most critical initial parameters to ensure the best chance of success?

A2: For any palladium-catalyzed reaction, three areas are critical from the outset:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous.[3] Impurities can poison the catalyst.[4]

  • Inert Atmosphere: Palladium(0), the active catalytic species, and many phosphine ligands are sensitive to oxygen.[3][5] It is crucial to thoroughly degas your reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the experiment.[3][4]

  • Catalyst and Ligand Integrity: Use fresh catalyst and ligands, as they can degrade over time.[5] Phosphine-based ligands are particularly prone to oxidation.[5][6] Consider using air-stable pre-catalysts (e.g., Buchwald G3/G4 palladacycles) for more reliable activation.[3][7]

Q3: How do I choose the optimal ligand for my reaction with this compound?

A3: Ligand choice is critical for success. For sulfur-containing substrates, bulky, electron-rich phosphine ligands are often preferred.[4] These ligands form stable complexes with the palladium center, which can accelerate the rate-limiting oxidative addition and reductive elimination steps while resisting deactivation.[3][8] Commonly successful ligands for challenging substrates include bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and sterically hindered N-heterocyclic carbenes (NHCs).[8][9][10]

Q4: What are the most common side reactions to look out for?

A4: Besides catalyst deactivation, several side reactions can lower your yield:

  • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom, particularly at elevated temperatures and with certain bases.[11]

  • Homocoupling: Your coupling partner (e.g., boronic acid in a Suzuki reaction or alkyne in a Sonogashira reaction) can couple with itself.[11] This is often promoted by the presence of oxygen.[11]

  • Protodeboronation (Suzuki reactions): The boronic acid can be hydrolyzed back to its corresponding arene, especially with electron-deficient substrates or under harsh basic conditions.[5][7]

Troubleshooting Workflow for Low Yield

When encountering low yields, a systematic approach to identify the root cause is essential. The following workflow provides a logical sequence of steps to diagnose and solve the issue.

TroubleshootingWorkflow start_node Low Yield Observed check_node check_node start_node->check_node Start Troubleshooting action_node Verify Reagent Purity & Reaction Setup check_node->action_node Reagents/Setup OK? (Purity, Inert atm.) result_node Purify Reagents, Ensure Rigorous Inert Atmosphere check_node->result_node No check_node2 Catalyst/Ligand Issue? (Activity, Choice) action_node->check_node2 result_node->start_node Re-run Reaction success_node Yield Improved action_node2 Screen New Ligands (Bulky, e--rich) Use Fresh Catalyst/ Pre-catalyst check_node2->action_node2 Yes check_node3 Conditions Issue? (Base, Solvent, Temp.) check_node2->check_node3 No action_node2->success_node action_node3 Screen Different Bases (e.g., Cs2CO3, K3PO4) Screen Solvents (e.g., Toluene, Dioxane) Optimize Temperature check_node3->action_node3 Yes check_node4 Side Reactions? (Dehalogenation, Homocoupling) check_node3->check_node4 No action_node3->success_node action_node4 Lower Temperature Use Milder Base Ensure O2 Exclusion check_node4->action_node4 Yes action_node4->success_node

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.

Specific Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with this compound depends heavily on optimized conditions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Catalyst Poisoning by Sulfur The sulfur atom can deactivate the palladium catalyst.[1] Use ligands that are more resistant to poisoning, such as bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[8][9] Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also be necessary for challenging substrates.[4]
Inactive Catalyst The active species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction may be inefficient.[7] Use a fresh batch of catalyst or switch to a modern precatalyst (e.g., Buchwald G3/G4) designed for reliable Pd(0) generation.[3][7]
Inappropriate Base or Solvent The choice and solubility of the base are critical.[4][12] Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][13] The solvent system affects solubility and reaction rate; common choices include toluene, dioxane, or THF, often with water as a co-solvent.[13][14]
Boronic Acid Instability Boronic acids can undergo protodeboronation or form inactive boroxines.[7] Use fresh, high-purity boronic acid. For persistent issues, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[7]
Optimized Conditions for Suzuki Coupling of Aryl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (1.4)Toluene9087[10]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95[9]
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF11092[15]
Visualizing the Problem: Catalyst Deactivation

The sulfur atom in the substrate can irreversibly bind to the palladium center, removing it from the catalytic cycle.

CatalystDeactivation cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Inactive Pd-S Complex (Inactive) Pd(0)L2->Inactive Sulfur Poisoning Pd(II)Complex R-Pd(II)-Br(L)₂ OxAdd->Pd(II)Complex ReductElim Reductive Elimination Pd(II)Complex->ReductElim Transmetalation ReductElim->Pd(0)L2 Ar-R' Thiophene Benzo[b]thiophene Thiophene->Inactive

Caption: Palladium catalyst deactivation by the sulfur atom in benzo[b]thiophene.

Issue 2: Poor Yield in Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but can be sensitive, especially with heterocyclic substrates.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Steric Hindrance This compound can be sterically demanding. Use bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) that promote reductive elimination.[9][10] Bidentate ligands like BINAP or DPPF can also be effective.[16]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[10] For sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be screened.[17]
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and more active catalyst systems (e.g., G3/G4 precatalysts) may be necessary.[10][16]
Optimized Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene9087[10]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene100~70-90[16][18]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOtBu (1.5)Toluene110>95[9]
Issue 3: Inefficient Heck and Sonogashira Couplings

These reactions are fundamental for introducing alkenyl and alkynyl groups, respectively.

Potential Causes & Recommended Solutions

ReactionPotential CauseRecommended Solution
Heck Low Regioselectivity/Yield The choice of ligand and base is crucial for controlling selectivity and yield.[6] Phosphine-free systems or those with stable ligands like secondary phosphine oxides (SPOs) can be effective.[6] Optimize base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, DMAc).[6][19][20]
Heck Dehalogenation Side Reaction This is a known issue with aryl bromides.[11] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress this side reaction.[15]
Sonogashira Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by the copper(I) co-catalyst and oxygen.[11] Ensure the reaction is rigorously deoxygenated.[11] Alternatively, explore copper-free Sonogashira protocols, which often rely on more sophisticated palladium/ligand systems.[21]
Sonogashira Sluggish Reaction The steric bulk of both the alkyne and the phosphine ligand significantly impacts the reaction rate.[22][23] For sterically demanding substrates, a highly active catalyst system (e.g., Pd/P(t-Bu)₃) may be required.[22] A base like Et₃N or DIPA is typically used as both the base and a solvent.

Key Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.06 equiv).[1]

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 5:1 mixture of Toluene/Water) via syringe. The final concentration should typically be around 0.1-0.2 M.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., KOtBu, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 90 °C) with stirring.

  • Monitoring & Work-up: Monitor the reaction by GC-MS. Once complete, cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.[10]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions involving 2-Bromobenzo[b]thiophene.

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format to help you navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in palladium-catalyzed cross-coupling reactions?

A1: The main challenges stem from the inherent properties of the this compound substrate:

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the sulfur atom of the benzothiophene ring can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, a common deactivation pathway for sulfur-containing heterocycles.

  • Slower Oxidative Addition: Compared to simpler aryl bromides, the electron-rich nature of the benzothiophene ring can slow down the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Formation of Palladium Black: The reaction mixture turning black is a common observation and indicates the agglomeration of the palladium catalyst into inactive palladium nanoparticles, known as "palladium black." This is a clear sign of catalyst decomposition.

  • Side Reactions: Undesired side reactions such as dehalogenation (replacement of the bromine atom with a hydrogen atom) can occur, especially at elevated temperatures and in the presence of strong bases.

Q2: My reaction mixture is turning black. What does this signify, and how can I prevent it?

A2: A black precipitate is likely palladium black, which consists of catalytically inactive, agglomerated palladium metal. Its formation is a strong indicator of catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the active Pd(0) species and preventing aggregation. These ligands create a sterically hindered environment around the palladium center.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[2]

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and solutions?

A3: Low yields in Suzuki-Miyaura reactions with this substrate are a common issue. Consider the following:

  • Catalyst Deactivation: As mentioned, the sulfur in the benzothiophene ring can poison the catalyst.

    • Solution: Use a higher catalyst loading (e.g., 2-5 mol%) or employ a more robust catalyst system with bulky, electron-rich ligands.

  • Inefficient Oxidative Addition: The electron-rich nature of the substrate can make the initial oxidative addition step sluggish.[1]

    • Solution: Employ more electron-rich and bulky phosphine ligands to accelerate this step.[3]

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner can be unstable under the reaction conditions and be replaced by a hydrogen atom.

    • Solution: Use fresh, high-purity boronic acid/ester. Consider using more stable derivatives like pinacol esters or MIDA boronates. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can also help.[4]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and often substrate-dependent.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, THF/water).[5][6]

Q4: What are some common side reactions in Sonogashira couplings with this compound, and how can they be minimized?

A4: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7]

  • Minimization Strategies:

    • Exclude Oxygen: This side reaction is often promoted by the presence of a copper(I) co-catalyst and oxygen. Ensure the reaction is thoroughly deoxygenated.

    • Copper-Free Conditions: Explore copper-free Sonogashira protocols. While the reaction may be slower, it can prevent Glaser coupling.

    • Amine Base: The choice of amine base can also influence the rate of homocoupling.

Q5: Are there specific recommendations for Buchwald-Hartwig amination with this compound?

A5: The Buchwald-Hartwig amination of this compound can be challenging due to the potential for catalyst inhibition by both the sulfur atom of the substrate and the nitrogen atom of the amine coupling partner.

  • Recommendations:

    • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., DavePhos, XPhos) is often necessary to achieve good results.[8]

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[9]

    • Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a palladacycle) can lead to more reproducible results compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[9]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions of 2-bromothiophene derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives

EntryBromothiophene DerivativeCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
22,5-Dibromo-3-methylthiopheneArylboronic acid (1.1 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901227-63[10]
3Thiophene-2-boronic esterBromobenzenePd₂(dba)₃ / L1*K₂CO₃THF/H₂OReflux4889[3][11]

*L1 is a specialized phosphine-based bulky ligand.[3][11]

Table 2: Heck Reaction of Bromothiophene Derivatives

EntryBromothiophene DerivativeAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiopheneStyrenePd(OAc)₂ / PPh₃Et₃NDMF10024~70-80
23-BromothiophenePent-4-en-2-olPd(OAc)₂NaHCO₃Acetonitrile8024Moderate[5]

Table 3: Sonogashira Coupling of Bromothiophene Derivatives

EntryBromothiophene DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~90-95[12]
2Aryl BromideTerminal AlkynePd(PPh₃)₄ / CuIi-Pr₂NHDMF806High

Table 4: Buchwald-Hartwig Amination of Bromothiophene Derivatives

EntryBromothiophene DerivativeAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromothiophene1-Aza-18-crown-6DavePhos Pd G4 / DavePhosNaOtBuToluene10024Low[8]
2Aryl BromideAnilinePd₂(dba)₃ / XPhosKOtBuToluene902-2423-89[13]

Experimental Protocols

Below are generalized protocols for key cross-coupling reactions. These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid/ester, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: General Sonogashira Coupling

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify by column chromatography.[12]

Mandatory Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)(OR')L2 ArPdBr->ArPdOR Ligand Exchange (Base, -HBr) ArPdAr_ Ar-Pd(II)(Ar')L2 ArPdOR->ArPdAr_ Transmetalation (Ar'-B(OR)2) ArPdAr_->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product ArPdAr_->Product ArBr This compound ArBr->Pd0 ArB Boronic Acid/Ester ArB->ArPdOR Base Base Base->ArPdBr Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagents_ok->check_conditions Yes conditions_ok Conditions OK? check_conditions->conditions_ok improve_conditions Improve Degassing, Ensure Inert Atmosphere conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes catalyst_issue Catalyst Issue? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_ligand Change Ligand (e.g., Buchwald-type) catalyst_issue->change_ligand Yes optimize_base_solvent Optimize Base/Solvent catalyst_issue->optimize_base_solvent No change_precatalyst Use Different Pd Precursor (e.g., Palladacycle) change_ligand->change_precatalyst

References

Technical Support Center: Improving the Regioselectivity of Benzo[b]thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of benzo[b]thiophene. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges in their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to help you achieve your desired regiochemical outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of benzo[b]thiophene, offering potential causes and solutions in a question-and-answer format.

Problem 1: Poor or incorrect regioselectivity in C-H functionalization (mixture of C2 and C3 isomers).

  • Question: My reaction is producing a mixture of C2 and C3-functionalized benzo[b]thiophene, and I am struggling to isolate the desired isomer. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity between the C2 and C3 positions is a common challenge due to the subtle differences in their reactivity.[1] The C2 position is generally more acidic and electronically favored for many reactions.[1][2] However, various factors can be tuned to favor one position over the other.

    • For C2-selective functionalization:

      • Directed C-H Activation: For palladium-catalyzed reactions, consider using benzo[b]thiophene 1,1-dioxides. These substrates have been shown to undergo highly C2-selective direct arylation with arylboronic acids.[3][4]

      • Metalation: Deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi) or LDA at low temperatures (-78 °C) followed by quenching with an electrophile is a reliable method for selective C2 functionalization.[1]

      • Silver-Mediated C-H Activation: A protocol for near-room-temperature C2-arylation utilizes Ag(I) to carry out a C2-selective C-H activation before transmetalation to a palladium catalyst.[5]

    • For C3-selective functionalization:

      • Heterogeneous Catalysis: A dual catalytic system of heterogeneous Pd/C and CuCl has been reported for the completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides.[6][7] This method is operationally simple and tolerant of air and moisture.[6][7]

      • Use of S-Oxide Precursors: Benzothiophene S-oxides can serve as precursors for C3-functionalized products through an interrupted Pummerer reaction, which allows for the regioselective delivery of a nucleophilic coupling partner to the C3 position.[8]

      • Directing Groups: While often used to functionalize the benzene ring, certain directing groups can influence the thiophene ring's reactivity. For instance, a 2-pyridyl group on thiophene has been shown to direct C3-arylation with a ruthenium catalyst.[9]

    • General Optimization Strategies:

      • Catalyst and Ligand Screening: The choice of metal catalyst and ligands can dramatically influence regioselectivity. For example, in the arylation of 2-pyridyl thiophenes, a ruthenium catalyst favors C3-arylation, while a palladium catalyst favors C5-arylation.[9]

      • Solvent and Temperature Effects: Screening different solvents and adjusting the reaction temperature can alter the selectivity. Lowering the temperature may favor the thermodynamically more stable product.[6][10]

Problem 2: Low yield in Suzuki-Miyaura cross-coupling reactions.

  • Question: I am attempting a Suzuki-Miyaura coupling with a brominated benzo[b]thiophene, but the yield of the desired product is consistently low. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields in Suzuki-Miyaura cross-coupling reactions can be attributed to several factors, including catalyst deactivation, inefficient transmetalation, or side reactions. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation on the benzo[b]thiophene scaffold.[11]

    • Potential Causes and Solutions:

      • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12] If a standard base like K₂CO₃ is ineffective, consider screening other bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base can be solvent-dependent.

      • Catalyst and Ligand Choice: The palladium catalyst and its corresponding ligand are critical. If a common catalyst like Pd(PPh₃)₄ is not performing well, consider using more specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts, which can be more robust and efficient.

      • Solvent System: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Ensure the solvent is properly degassed to prevent oxidation of the catalyst.

      • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or side reactions. An optimal temperature range, typically between 80-120 °C, should be determined empirically.

      • Purity of Reagents: Ensure the boronic acid is pure, as impurities can interfere with the catalytic cycle. Similarly, the bromobenzo[b]thiophene starting material should be free of impurities that could poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the benzo[b]thiophene core?

A1: The reactivity generally follows this trend[1]:

  • C2 Position: This is the most reactive position for deprotonation and electrophilic attack due to the acidity of the C2-H bond and the electronic influence of the sulfur atom.[1][2]

  • C3 Position: While less reactive than the C2 position, it can be functionalized through various methods, including C-H activation and reactions involving pre-functionalized precursors.[6][8]

  • Benzene Ring (C4-C7): The reactivity of the benzene portion of the molecule is influenced by the directing effect of the fused thiophene ring. Electrophilic substitution on the benzene ring is generally slower than on the thiophene ring.[13] Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization of the benzene ring, particularly at the C7 position.[10][14]

Q2: Can I selectively functionalize the C2 position if a substituent is already present at the C3 position?

A2: Yes, this is a common synthetic strategy. For example, C2-lithiation can be performed on 3-chlorobenzo[b]thiophene. The C3-Cl bond is generally stable under the conditions used for C2-lithiation (e.g., n-BuLi at -78 °C), allowing for selective introduction of an electrophile at the C2 position.[1] Similarly, C3-chlorination of C2-substituted benzo[b]thiophenes can be achieved using sodium hypochlorite.[15]

Q3: What are Directed Metalation Groups (DMGs) and how can they be used to control regioselectivity on the benzene ring of benzo[b]thiophene?

A3: Directed Metalation Groups (DMGs) are functional groups that can direct a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position.[2][10] This creates a stabilized organometallic intermediate that can then react with an electrophile. For benzo[b]thiophene, a DMG at the C7 position (e.g., an O-carbamate group derived from 7-hydroxybenzothiophene) can direct lithiation specifically to the C6 position.[10] This strategy provides a powerful way to synthesize otherwise difficult-to-access 6,7-disubstituted benzo[b]thiophenes with high regiocontrol.[10]

Q4: Are there any metal-free methods for C3-functionalization?

A4: Yes. One notable method involves the use of benzo[b]thiophene S-oxides. These can be activated with an anhydride (like trifluoroacetic anhydride) to undergo an "interrupted Pummerer reaction." This process allows for the regioselective addition of various nucleophiles (including phenols, allylsilanes, and propargylsilanes) to the C3 position.[8][16]

Data Presentation

Table 1: Comparison of Conditions for C2 vs. C3 Arylation of Benzo[b]thiophene

Target PositionCatalyst SystemCoupling PartnerSolventTemperature (°C)Regioselectivity (C2:C3)Yield (%)Reference(s)
C2 Pd(OAc)₂, Cu(OAc)₂Arylboronic AcidDMSO100>99:1up to 75%[3][4]
C2 Pd₂(dba)₃, Ag₂CO₃Aryl IodideToluene25-30>99:1up to 95%[5]
C3 Pd/C, CuClAryl Chloride1,4-Dioxane1501:>99up to 60%[6]

Experimental Protocols

Protocol 1: Selective C2-Lithiation and Electrophilic Quench [1]

This protocol describes the selective functionalization of the C2 position of 3-chloro-4-methylbenzo[b]thiophene.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 3-chloro-4-methylbenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF.

  • Warming: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: C3-Selective Direct Arylation using Heterogeneous Catalysis [6]

This protocol outlines a general procedure for the palladium-catalyzed C3-arylation of benzo[b]thiophene with an aryl chloride.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzo[b]thiophene (1.0 eq), the aryl chloride (2.0 eq), Pd/C (10 wt%, 9.4 mol %), CuCl (10 mol %), and Cs₂CO₃ (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring for 48-72 hours.

  • Cooling and Filtration: Cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane). Filter the mixture through a pad of celite to remove the heterogeneous catalyst.

  • Work-up: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the C3-arylated benzo[b]thiophene.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromobenzo[b]thiophene [11]

This protocol provides a general method for the coupling of an arylboronic acid at the C3 position.

  • Preparation: In a reaction vessel, combine 3-bromobenzo[b]thiophene (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_start cluster_analysis cluster_c2 C2-Selective Strategies cluster_c3 C3-Selective Strategies cluster_end start Poor Regioselectivity (C2/C3 Mixture) analysis Analyze Reaction Type (e.g., C-H Activation, Halogenation) start->analysis c2_lith C2-Lithiation (n-BuLi, -78°C) analysis->c2_lith Targeting C2 c3_pd Heterogeneous Pd/C + CuCl analysis->c3_pd Targeting C3 outcome Improved Regioselectivity c2_lith->outcome c2_pd Pd-Catalyzed C-H Activation (on S,S-Dioxide) c2_pd->outcome c2_ag Ag(I)-Mediated C-H Activation c2_ag->outcome c3_pd->outcome c3_pummerer Interrupted Pummerer Rxn (from S-Oxide) c3_pummerer->outcome

Caption: Troubleshooting workflow for improving regioselectivity.

G cluster_reactivity Inherent Reactivity cluster_factors Influencing Factors cluster_outcome Favored Functionalization c2 C2 Position (More Acidic, Electron Rich) outcome_c2 Selective C2 Functionalization c2->outcome_c2 Favored by strong base c3 C3 Position (Less Acidic) outcome_c3 Selective C3 Functionalization c3->outcome_c3 Requires specific activation catalyst Catalyst System (Pd, Ru, Ag, etc.) catalyst->outcome_c2 catalyst->outcome_c3 directing_group Directing Group / Substrate Modification (e.g., S-Oxide) directing_group->outcome_c2 directing_group->outcome_c3 conditions Reaction Conditions (Base, Solvent, Temp.) conditions->outcome_c2 conditions->outcome_c3 G pd2 Pd(II) Catalyst im1 Cyclopalladium Intermediate (IM1) pd2->im1 bbt_dioxide Benzo[b]thiophene 1,1-Dioxide bbt_dioxide->im1 C-H Activation im2 Aryl-Pd Intermediate (IM2) im1->im2 Transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->im2 product C2-Arylated Product im2->product Reductive Elimination pd0 Pd(0) im2->pd0 pd0->pd2 Reoxidation oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->pd2

References

Technical Support Center: Synthesis of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-Bromobenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted starting material: Benzo[b]thiophene.[1]

  • Isomeric byproducts: 3-Bromobenzo[b]thiophene and dibrominated species (e.g., 2,3-dibromobenzo[b]thiophene).[2][3]

  • Reagent-derived impurities: Residual N-bromosuccinimide (NBS) or other brominating agents.

Q2: How can I monitor the progress of the reaction and the presence of impurities?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase for separating this compound from the less polar starting material, benzo[b]thiophene, is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The product, being more polar than the starting material, will have a lower Rf value. Impurities can be visualized under UV light (254 nm).

Q3: My crude product is a dark oil or solid. What is the best initial purification step?

A3: For a crude product that is dark or contains significant baseline material on TLC, it is advisable to first pass it through a short plug of silica gel using a non-polar solvent like hexane to remove highly polar impurities. This will improve the efficiency of subsequent purification steps like column chromatography or recrystallization.

Q4: I am having trouble separating this compound from its 3-bromo isomer. What do you recommend?

A4: Separating constitutional isomers like 2- and 3-bromobenzo[b]thiophene can be challenging due to their similar polarities. Meticulous column chromatography with a shallow solvent gradient (a slow increase in the more polar solvent) is often required. Using a less polar solvent system (e.g., pure hexane or a hexane/toluene mixture) may improve separation on silica gel.

Troubleshooting Guides

Column Chromatography Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. Inappropriate solvent system (eluent).Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. A common eluent is a mixture of hexane and ethyl acetate.[4]
Column was overloaded with crude material.Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio).
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles. The "slurry method" is often reliable.[5]
Product is eluting with the solvent front. The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking or tailing of spots on TLC of fractions. The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount (0.5-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.[6]
Recrystallization Purification
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7][8]
The compound "oils out" instead of crystallizing. The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.[9]
The crude material is highly impure, leading to a significant melting point depression.Consider a preliminary purification by column chromatography.[9]
The boiling point of the solvent is higher than the melting point of the compound.Choose a lower-boiling solvent.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has fully cooled, and consider placing it in an ice bath to maximize crystal formation before filtration.[9]
The product is significantly soluble in the cold solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes typical purity levels of this compound after various purification methods. These values are illustrative and can vary based on the specific experimental conditions and the nature of the impurities.

Purification MethodPurity of Crude Product (%)Purity of Final Product (%)Typical Recovery (%)Notes
Single Recrystallization 85-9095-9870-85Effective for removing less soluble or more soluble impurities.
Column Chromatography 85-90>9880-95Highly effective for separating isomers and closely related impurities.
Combined Approach 85-90>9960-80Column chromatography followed by recrystallization often yields the highest purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and elute with various ratios of hexane and ethyl acetate to find a solvent system that provides good separation and an Rf value of ~0.25 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent if necessary to elute the product.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization

Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_outcome Final Product start Crude this compound tlc Perform TLC Analysis start->tlc decision Impurities Present? tlc->decision re_evaluate Re-evaluate Purification Strategy tlc->re_evaluate Impurities still present col_chrom Column Chromatography decision->col_chrom Isomers or multiple closely related impurities recryst Recrystallization decision->recryst Baseline or highly polar/non-polar impurities pure_product Pure this compound decision->pure_product No significant impurities col_chrom->pure_product recryst->pure_product pure_product->tlc Check Purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 2-bromobenzo[b]thiophene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Direct Bromination of Benzo[b]thiophene

  • Question: My direct bromination of benzo[b]thiophene is resulting in a low yield of the desired 2-bromo isomer. What are the potential causes and how can I improve it?

    Answer: Low yields in the direct bromination of benzo[b]thiophene can stem from several factors, primarily related to the choice of reagents and reaction conditions.

    • Incomplete Lithiation: If you are using the n-butyllithium (n-BuLi) method, incomplete deprotonation at the 2-position will lead to unreacted starting material. Ensure your benzo[b]thiophene is completely dissolved and that the n-BuLi is added slowly at a low temperature (-70 °C) to prevent side reactions. The quality of the n-BuLi is also crucial; it is advisable to titrate it before use to determine its exact concentration.

    • Side Reactions with Brominating Agent: N-Bromosuccinimide (NBS) can lead to side reactions if not added carefully.[1] Maintaining a low temperature during its addition is critical. An alternative high-yield method involves using sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) and 1,1,2,2-tetrabromoethane, which has been reported to give yields as high as 81%.[2]

    • Moisture Contamination: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the n-BuLi, reducing the amount available for the desired reaction.[2]

    • Workup and Purification Losses: this compound can be lost during aqueous workup if emulsions form or during purification. Ensure efficient extraction and consider alternatives to column chromatography for large-scale purification, such as vacuum distillation or recrystallization, to minimize losses.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant impurities in my crude this compound. What are the likely side products and how can I minimize their formation?

    Answer: The formation of impurities is a common challenge during scale-up. The primary impurities depend on the synthetic route.

    • Over-bromination: The formation of dibromo- or polybrominated benzo[b]thiophenes can occur, especially if an excess of the brominating agent is used or if the reaction temperature is not well-controlled. Careful control of stoichiometry is essential.

    • Isomeric Impurities: While the 2-position of benzo[b]thiophene is the most acidic and therefore the primary site of lithiation and subsequent bromination, small amounts of other isomers, such as 3-bromobenzo[b]thiophene, might form. The choice of a bulky base like Na-TMP can enhance regioselectivity.

    • Unreacted Starting Material: As mentioned, incomplete reaction will lead to the presence of benzo[b]thiophene in your crude product.

    • Byproducts from Brominating Agent: When using NBS, succinimide is a major byproduct which needs to be removed during workup.[3]

    To minimize these impurities, it is crucial to maintain strict control over reaction parameters such as temperature, addition rates of reagents, and stoichiometry.

Issue 3: Challenges with Large-Scale Purification

  • Question: Column chromatography is not practical for purifying the large quantity of this compound I am producing. What are the recommended alternative purification methods for bulk quantities?

    Answer: For multi-gram to kilogram scale purification, alternatives to column chromatography are often necessary.

    • Vacuum Distillation: This is a highly effective method for purifying liquid products or low-melting solids like this compound (melting point: 44.5-45 °C). It is particularly useful for removing non-volatile impurities.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining high-purity crystalline solids. This often involves trial and error with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.

    • Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be a simple and effective preliminary purification step.[4]

Frequently Asked Questions (FAQs)

  • Q1: Which is the most scalable and highest-yielding method for synthesizing this compound?

    A1: Based on reported yields, the method utilizing sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) as the base and 1,1,2,2-tetrabromoethane as the bromine source appears to be the most promising for scale-up, with a reported yield of 81%.[2] The alternative using n-butyllithium and NBS has a significantly lower reported yield of 16%.[2]

  • Q2: What are the primary safety concerns when working with n-butyllithium on a large scale?

    A2: n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[5][6] It also reacts violently with water.[6] For large-scale reactions, it is imperative to work under a completely inert atmosphere (argon or nitrogen) in a suitable reactor.[7] A thorough risk assessment must be conducted, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A plan for quenching the reaction safely and for handling any potential fires must be in place.[2]

  • Q3: How can I monitor the progress of the reaction?

    A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching them appropriately) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when all the starting material has been consumed.

  • Q4: What are the key process control parameters to ensure reproducibility during scale-up?

    A4: Key parameters to control include:

    • Temperature: Crucial for controlling reaction rate and minimizing side reactions.

    • Addition Rate: Slow and controlled addition of reagents, especially organolithiums and brominating agents, is vital to manage exotherms.

    • Agitation: Efficient stirring is necessary to ensure homogeneity and prevent localized concentration gradients.

    • Inert Atmosphere: Maintaining a dry and oxygen-free environment is critical when using organolithium reagents.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodBaseBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
1n-ButyllithiumN-Bromosuccinimide (NBS)Tetrahydrofuran-70 to RT1.5 hours16[2]
2Sodium 2,2,6,6-tetramethylpiperidide (Na-TMP)1,1,2,2-TetrabromoethaneHexane25 (lithiation), -78 (bromination)1.5 hours81[2]

Experimental Protocols

Method 1: Synthesis of this compound using n-Butyllithium and NBS [2]

  • Preparation: Under a nitrogen atmosphere, dissolve benzo[b]thiophene (2.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexane, 12 mL, 30 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir the mixture at -70 °C for 30 minutes.

  • Bromination: Add N-bromosuccinimide (5.3 g, 30 mmol) portion-wise to the reaction mixture at -70 °C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to afford this compound as a white solid.

Method 2: High-Yield Synthesis of this compound using Na-TMP [2]

  • Preparation: In a glovebox or under a strictly inert atmosphere, add sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) to a solution of benzo[b]thiophene in hexane at 25 °C.

  • Lithiation: Stir the mixture for 30 minutes at 25 °C.

  • Bromination: Cool the reaction mixture to -78 °C and add a solution of 1,1,2,2-tetrabromoethane in hexane.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Workup and Purification: Upon completion, the reaction is worked up and the product is isolated and purified to yield this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Benzo[b]thiophene in THF prep2 Cool to -70°C prep1->prep2 react1 Add n-BuLi dropwise prep2->react1 react2 Stir for 30 min react1->react2 react3 Add NBS portion-wise react2->react3 react4 Warm to Room Temperature react3->react4 workup1 Quench with NH4Cl (aq) react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for the synthesis of this compound using n-BuLi and NBS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Lithiation start->cause1 cause2 Side Reactions start->cause2 cause3 Moisture Contamination start->cause3 cause4 Purification Losses start->cause4 sol1 Titrate n-BuLi Ensure slow addition at low temp cause1->sol1 sol2 Control temperature during NBS addition Consider alternative high-yield method cause2->sol2 sol3 Use flame-dried glassware Strict inert atmosphere cause3->sol3 sol4 Optimize workup Use vacuum distillation or recrystallization for scale-up cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Storage and handling recommendations for 2-Bromobenzo[B]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromobenzo[b]thiophene

This guide provides detailed storage and handling recommendations for this compound to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is classified as a combustible solid.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]

Q3: What are the primary hazards associated with this compound?

A3: this compound is harmful if swallowed and can cause serious eye irritation.[2][3] It may also be harmful if it comes into contact with skin or is inhaled.[5]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][8]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

Q6: How should I handle spills of this compound?

A6: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[7] Sweep up the solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal.[4][7]

Q7: What is the proper disposal method for this compound waste?

A7: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[6][9]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₅BrS[2][3]
Molecular Weight213.09 g/mol [2][3]
CAS Number5394-13-8[2][3]
AppearanceWhite to off-white solid[10]
Melting Point44.5-45 °C[2]
Boiling Point284.7 °C at 760 mmHg[2]
Storage Class11 - Combustible Solids[3]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6] Don the required PPE: chemical-resistant gloves, safety goggles, and a lab coat.

  • Container Handling: Retrieve the this compound container from its designated storage location. Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound to a weighing vessel. Avoid creating dust.[7]

  • Closure and Storage: After weighing, securely close the container and return it to the appropriate storage location.[1]

  • Cleanup: Clean any residual solid from the weighing area and spatula. Dispose of any contaminated materials as hazardous waste. Wash hands thoroughly after handling.[4]

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the storage and handling of this compound.

TroubleshootingWorkflow cluster_storage Storage Issues cluster_handling Handling Issues cluster_solutions Solutions StorageIssue Problem with Stored Compound Discoloration Discoloration Observed StorageIssue->Discoloration Visual Check Clumping Clumping or Caking StorageIssue->Clumping Physical Check Degradation Suspected Degradation Discoloration->Degradation Clumping->Degradation CheckStorage Verify storage conditions (temp, humidity). Consider re-purification or disposal. Degradation->CheckStorage Action HandlingIssue Problem During Handling Spill Accidental Spill HandlingIssue->Spill Incident Type Exposure Personnel Exposure HandlingIssue->Exposure Incident Type SpillCleanup Follow spill cleanup protocol. Wear appropriate PPE. Spill->SpillCleanup Action FirstAid Follow first-aid procedures. Seek medical attention. Exposure->FirstAid Action

Caption: Troubleshooting workflow for storage and handling of this compound.

References

Validation & Comparative

Analytical methods for the characterization of 2-Bromobenzo[B]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for the characterization of 2-Bromobenzo[b]thiophene, offering a comparative overview of key techniques for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its proper characterization is crucial for ensuring purity, confirming structure, and understanding its chemical properties. This guide provides a comparative analysis of the primary analytical methods used for the characterization of this compound, complete with experimental protocols and data presented for easy comparison.

Analytical Techniques Overview

The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to provide unequivocal structural elucidation and purity assessment. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS) : Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Gas Chromatography (GC) : Separates the compound from impurities, allowing for purity assessment, often coupled with a mass spectrometer (GC-MS) for identification.

  • Elemental Analysis : Determines the elemental composition of the compound.

The following sections provide a detailed comparison of these techniques with supporting data and experimental protocols.

Data Presentation and Comparison

The quantitative data obtained from various analytical techniques for this compound are summarized in the tables below for straightforward comparison.

NMR Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Technique Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR¹H7.82 - 7.78m-Aromatic-H
7.72 - 7.68m-Aromatic-H
7.54s-Thiophene-H3
7.38 - 7.28m-Aromatic-H
¹³C NMR¹³C141.8s-C-7a
138.9s-C-3a
129.5d-Aromatic-CH
125.1d-Aromatic-CH
124.8d-Aromatic-CH
122.5d-Aromatic-CH
122.0d-Thiophene-CH
115.5s-C-Br

Data is representative and may vary slightly based on solvent and instrument frequency.

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is observed for bromine-containing fragments.

Table 2: Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment
212/214High[M]⁺ (Molecular Ion)
133Moderate[M - Br]⁺
89Moderate[C₇H₅]⁺
Infrared Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in this compound.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100WeakAromatic C-H Stretch
1580 - 1450Medium-StrongC=C Aromatic Ring Stretching
~1240MediumC-H In-plane Bending
800 - 700StrongC-H Out-of-plane Bending
~680MediumC-S Stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-32.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation : A standard GC-MS system.

  • Gas Chromatography Conditions :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : 40-400 amu.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film : Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment IR->Structure_Elucidation EA->Structure_Elucidation Final_Confirmation Final Structure & Purity Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Overall workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms GC-MS Analysis cluster_ir IR Analysis Sample Pure this compound Sample NMR_Prep Sample Prep (in CDCl₃) Sample->NMR_Prep MS_Prep Sample Prep (in DCM) Sample->MS_Prep IR_Prep Sample Prep (KBr Pellet) Sample->IR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data Process & Analyze Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation GC_Sep GC Separation MS_Prep->GC_Sep MS_Detect MS Detection (EI) GC_Sep->MS_Detect MS_Data Analyze Mass Spectrum MS_Detect->MS_Data MS_Data->Structure_Confirmation IR_Acq FTIR Acquisition IR_Prep->IR_Acq IR_Data Analyze IR Spectrum IR_Acq->IR_Data IR_Data->Structure_Confirmation

Caption: Detailed workflow for spectroscopic analysis of this compound.

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. 2-Bromobenzo[b]thiophene is a vital building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. This comparison is supported by detailed experimental protocols and data presented in a clear, comparative format.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2][3] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and semi-volatile compounds.[1][2] It separates components in a gaseous mobile phase and identifies them based on their mass-to-charge ratio. The choice between these two methods depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing a robust purity testing method. Based on common synthetic routes for this compound, which often involve the bromination of benzo[b]thiophene, the following impurities can be anticipated:[4][5]

  • Starting Material: Benzo[b]thiophene

  • Isomeric Impurities: 3-Bromobenzo[b]thiophene

  • Over-brominated Species: 2,3-Dibromobenzo[b]thiophene, and other polybrominated benzothiophenes.

  • Related Substances: Other derivatives formed from side reactions.

Comparative Analysis: HPLC vs. GC-MS

The following tables provide a side-by-side comparison of HPLC and GC-MS for the analysis of this compound purity.

Table 1: Performance Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Excellent for non-volatile and thermally sensitive compounds.Ideal for volatile and thermally stable compounds.
Sensitivity High, typically in the ng range.Very high, often in the pg to fg range.
Selectivity Good, can be enhanced with selective detectors (e.g., Diode Array Detector).Excellent, due to mass fragmentation patterns providing structural information.
Quantitation Highly accurate and precise with external or internal standards.Highly accurate and precise, especially with isotopically labeled internal standards.
Impurity ID Tentative identification based on retention time and UV spectra. Confirmation requires standards.Confident identification of known and unknown impurities through library matching of mass spectra.
Sample Prep Generally simpler, involves dissolution in a suitable solvent.May require derivatization for non-volatile impurities, but often direct injection is possible.

Table 2: Method Parameters for this compound Analysis

ParameterHPLC MethodGC-MS Method
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[6][7][8]
Mobile Phase Gradient of Acetonitrile and WaterCarrier Gas: Helium
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Temperature Ambient or slightly elevated (e.g., 30 °C)Temperature programmed oven
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol. 10 µL1 µL (split or splitless)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with full UV spectrum acquisition from 200-400 nm)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Further dilute as necessary to fall within the linear range of the calibration curve.

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification is based on the retention time of a reference standard. The UV spectrum can aid in the tentative identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the identification and quantification of impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7][8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

4. Data Analysis:

  • Purity is calculated based on the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a commercial library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.[9][10] The characteristic isotopic pattern of bromine (M+2 peak) is a key identifier for brominated impurities.[9]

Visualization of Analytical Workflows

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Acetonitrile Weighing->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Dichloromethane Weighing->Dissolution Injection Inject Sample (Split) Dissolution->Injection Separation DB-5ms Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC LibrarySearch Mass Spectral Library Search MassAnalysis->LibrarySearch Purity Purity & Impurity ID TIC->Purity LibrarySearch->Purity

GC-MS Experimental Workflow

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.

Decision_Tree Start Purity Analysis of this compound Question1 Are impurities volatile and thermally stable? Start->Question1 Question2 Is confident identification of unknown impurities required? Question1->Question2 Yes HPLC Use HPLC-DAD Question1->HPLC No / Unsure Question2->HPLC No (Known impurities with standards) GCMS Use GC-MS Question2->GCMS Yes

Decision Tree for Technique Selection

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound. HPLC is a robust method for routine quality control, providing accurate quantification of the main component and known impurities.[1][11][12] Its simpler sample preparation and instrumentation make it a cost-effective choice for many laboratories.

GC-MS, on the other hand, offers unparalleled advantages in impurity identification.[1][2] Its high sensitivity and the structural information provided by mass spectrometry are invaluable for identifying unknown impurities and for in-depth impurity profiling, which is critical during process development and for regulatory submissions.

For a comprehensive purity analysis, a combination of both techniques is often the most effective approach. HPLC can be used for routine purity checks and quantification, while GC-MS can be employed for the definitive identification of any unknown peaks observed in the HPLC chromatogram. The choice of the primary technique will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.

References

A Comparative Guide to the Reactivity of 2-Bromo- and 3-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the benzo[b]thiophene scaffold is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. The position of halogen substitution on this bicyclic aromatic system profoundly influences its reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of 2-bromobenzo[b]thiophene and 3-bromobenzo[b]thiophene in several common and synthetically important reactions, supported by available experimental data and theoretical insights.

Executive Summary

In general, this compound exhibits greater reactivity compared to its 3-bromo isomer in a variety of transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This difference is primarily attributed to the electronic properties inherent to the benzo[b]thiophene ring system. The C2 position is more electron-deficient, rendering the C-Br bond more susceptible to oxidative addition by a palladium catalyst. Furthermore, the greater acidity of the proton at the C2 position facilitates lithiation. While modern catalytic systems have significantly improved the synthetic utility of the less reactive 3-bromo isomer, understanding these intrinsic reactivity differences is crucial for reaction design and optimization.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize representative experimental data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-trapping reactions for both 2-bromo- and 3-bromobenzo[b]thiophene. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution as reaction conditions may not be identical.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O11012~95[1]
3-Bromobenzo[b]thiophene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-90

Table 2: Buchwald-Hartwig Amination with Aniline

IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosK₃PO₄Toluene10024High (Specific yield not reported)
3-Bromobenzo[b]thiophene Pd(OAc)₂ / XantphosCs₂CO₃Dioxane120Not specifiedModerate to Good

Table 3: Lithiation and Trapping with an Electrophile (e.g., DMF)

IsomerLithiating AgentElectrophileSolventTemp. (°C)Yield (%)
This compound n-BuLiDMFTHF-78High (Specific yield not reported)
3-Bromobenzo[b]thiophene n-BuLiDMFTHF-78Good (Specific yield not reported)

Theoretical Basis for Reactivity Differences

The observed disparity in reactivity between the 2- and 3-positions of the benzo[b]thiophene ring can be rationalized by considering the electronic structure of the molecule. Theoretical studies on the analogous 2- and 3-bromothiophene have provided insights into the C-Br bond dissociation energies and the stability of the resulting intermediates.[2][3]

The C2 position of the thiophene ring is more electron-deficient due to the inductive effect of the sulfur atom. This electronic characteristic has two significant consequences:

  • Facilitated Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The more electron-deficient C2-Br bond in this compound is more polarized and thus more susceptible to this oxidative addition, leading to faster reaction rates.

  • Increased Acidity of the C2-Proton: The proton at the C2 position is more acidic than the proton at the C3 position. This facilitates direct deprotonation by strong bases or, in the case of bromo-derivatives, a more favorable lithium-halogen exchange to form the more stable 2-benzo[b]thienyllithium intermediate.

dot

cluster_reactivity Factors Influencing Reactivity cluster_2bromo This compound cluster_3bromo 3-Bromobenzo[b]thiophene Electronic Effects Electronic Effects More Electron-Deficient C2 More Electron-Deficient C2 Electronic Effects->More Electron-Deficient C2 Less Electron-Deficient C3 Less Electron-Deficient C3 Electronic Effects->Less Electron-Deficient C3 Intermediate Stability Intermediate Stability More Stable 2-Lithio Intermediate More Stable 2-Lithio Intermediate Intermediate Stability->More Stable 2-Lithio Intermediate Less Stable 3-Lithio Intermediate Less Stable 3-Lithio Intermediate Intermediate Stability->Less Stable 3-Lithio Intermediate Higher Reactivity Higher Reactivity More Electron-Deficient C2->Higher Reactivity More Stable 2-Lithio Intermediate->Higher Reactivity Lower Reactivity Lower Reactivity Less Electron-Deficient C3->Lower Reactivity Less Stable 3-Lithio Intermediate->Lower Reactivity

Caption: Logical relationship of factors affecting the reactivity of 2- and 3-bromobenzo[b]thiophene.

Experimental Protocols

Below are representative experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1 mmol, 1 equivalent)

  • Phenylboronic acid (1.2 mmol, 1.2 equivalents)

  • Potassium carbonate (2 mmol, 2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

dot

Start Start Mix Reactants Mix this compound, Phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ Start->Mix Reactants Add Solvent Add degassed 1,4-Dioxane/H₂O Mix Reactants->Add Solvent Heat & Stir Heat to 110°C and stir for 12h Add Solvent->Heat & Stir Workup Cool, dilute, extract, dry, and concentrate Heat & Stir->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product Start Start Combine Catalyst Combine Pd(OAc)₂ and Xantphos under inert atmosphere Start->Combine Catalyst Add Reagents Add 3-Bromobenzo[b]thiophene, Cs₂CO₃, and Aniline Combine Catalyst->Add Reagents Add Solvent Add degassed Dioxane Add Reagents->Add Solvent Heat Heat to 120°C Add Solvent->Heat Workup & Purify Cool, filter, wash, dry, concentrate, and purify Heat->Workup & Purify Product Product Workup & Purify->Product

References

A Comparative Guide to the Suzuki Coupling of 2-Bromobenzo[b]thiophene and 2-Chlorobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, the functionalization of heterocyclic scaffolds like benzo[b]thiophene is of paramount importance. This guide provides an objective comparison of the performance of 2-bromobenzo[b]thiophene and 2-chlorobenzo[b]thiophene in the Suzuki coupling reaction, supported by established chemical principles and experimental data from related compounds.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is well-established to follow the general trend: I > Br > OTf >> Cl.[1][2] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step. Consequently, this compound is a more reactive coupling partner than 2-chlorobenzo[b]thiophene in Suzuki-Miyaura reactions.

While this compound can undergo Suzuki coupling under a variety of standard conditions with high yields, the coupling of 2-chlorobenzo[b]thiophene is more challenging and typically requires more forcing conditions. These conditions often include the use of more electron-rich and bulky phosphine ligands, stronger bases, and higher reaction temperatures to facilitate the activation of the more robust C-Cl bond.[3][4]

Data Presentation: A Comparative Overview

The following table summarizes the expected and reported performance of this compound and 2-chlorobenzo[b]thiophene in Suzuki coupling reactions. The data for this compound is based on reported yields for similar bromothiophene derivatives, while the data for 2-chlorobenzo[b]thiophene is an educated estimation based on the known reactivity of aryl chlorides.

FeatureThis compound2-Chlorobenzo[b]thiophene
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/SPhos, Pd(dba)₂/Buchwald ligands
Typical Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OToluene, Dioxane, THF
Typical Temperature 80-100 °C100-120 °C
Reported Yields Good to Excellent (~85-95% for similar substrates)[5]Moderate to Good (Requires optimization)

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and a proposed protocol for 2-chlorobenzo[b]thiophene, which may require further optimization.

Suzuki Coupling of this compound

This protocol is adapted from established methods for the Suzuki coupling of bromothiophene derivatives.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2 equivalents)

  • Toluene/Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Add the degassed toluene/water solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Suzuki Coupling of 2-Chlorobenzo[b]thiophene

This proposed protocol incorporates more forcing conditions necessary for the activation of an aryl chloride.

Materials:

  • 2-Chlorobenzo[b]thiophene

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-chlorobenzo[b]thiophene (1 equivalent), the arylboronic acid (1.5 equivalents), and K₃PO₄ (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-X-Pd(II)L2 Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-R'-Pd(II)L2 Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 2-Aryl-benzo[b]thiophene (R-R') Reductive_Elimination->Ar-Ar' Ar-X 2-Halo-benzo[b]thiophene (R-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid (R'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 2-Halobenzo[b]thiophene, Arylboronic Acid, Base, Catalyst start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat to Reaction Temperature (80-120 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product: 2-Arylbenzo[b]thiophene purification->product

Caption: General experimental workflow for Suzuki coupling.

References

A Comparative Guide to Benzothiophene and Benzofuran Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of core molecular structures is pivotal in the design of novel organic electronic materials. Benzothiophene and benzofuran derivatives have emerged as prominent building blocks for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide provides an objective comparison of their performance, supported by experimental data, and outlines detailed methodologies for key experiments.

The fundamental difference between benzothiophene and benzofuran lies in the heteroatom within the fused ring system—sulfur in the former and oxygen in the latter. This seemingly subtle variation significantly influences the electronic properties, molecular packing, and overall performance of the resulting materials in electronic devices. Generally, benzothiophene-based materials, particularly derivatives of benzothieno[3,2-b]benzothiophene (BTBT), have demonstrated exceptional charge carrier mobilities, while benzofuran-containing polymers have shown promise in achieving high power conversion efficiencies in solar cells.[1][2]

Performance Comparison in Organic Electronic Devices

The efficacy of benzothiophene and benzofuran derivatives is best illustrated through a direct comparison of key performance metrics in both OFETs and OPVs.

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, hole mobility (μh) is a critical parameter for evaluating the performance of p-type semiconductor materials. Benzothiophene derivatives, especially those based on the BTBT core, have consistently exhibited high hole mobilities, often exceeding 1.0 cm²/Vs.[3] This is attributed to the strong intermolecular interactions facilitated by the sulfur atoms, which promote efficient charge transport. While benzofuran-based counterparts like benzothieno[3,2-b]benzofuran (BTBF) also show good performance, they often exhibit slightly lower mobilities.[4][5]

MaterialHighest Hole Mobility (μh) [cm²/Vs]On/Off RatioDeposition Method
Benzothiophene Derivatives
2,7-dioctyl[6]benzothieno[3,2-b][6]benzothiophene (C8-BTBT)43> 10^6Solution Shearing
2-decyl-7-phenyl-[6]benzothieno[3,2-b][6]benzothiophene (Ph-BTBT-C10)22.4~10^7Spin Coating
2,7-diphenyl[6]benzothieno[3,2-b][6]benzothiophene (DPh-BTBT)2.0 - 3.5~10^7Vacuum Deposition
Benzofuran Derivatives
2,7-diphenylbenzo[3][7]thieno[3,2-b]benzofuran (BTBF-DPh)0.181--

Table 1: Comparative performance of selected benzothiophene and benzofuran derivatives in organic field-effect transistors.[1][5][8]

Organic Photovoltaics (OPVs)

In organic solar cells, the power conversion efficiency (PCE) is the primary figure of merit. Both benzothiophene and benzofuran derivatives have been successfully employed as donor materials in bulk heterojunction (BHJ) solar cells. Polymers incorporating benzodifuran (BDF) units have demonstrated competitive PCEs, highlighting the potential of furan-based systems in photovoltaic applications.[2] Benzothiophene-based polymers also yield high efficiencies, often in combination with fullerene or non-fullerene acceptors.[9][10][11]

Polymer Donor MaterialAcceptorPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]
Benzothiophene-Based Polymers
PBDTP-DTBTPC71BM8.07---
PB1-SITIC10.49---
P15BTP-eC911.5-22.0465.87
Benzofuran-Based Polymers
PTB7-ThFB-C609.60.83--
PBDFTPD(2EH/C8)PC71BM7.40.97-68
PBDFP-BzIT-M12.931.02--

Table 2: Comparative performance of selected benzothiophene and benzofuran-based polymers in organic solar cells.[2][6][9][10][11]

Thermal Stability

The operational stability of organic electronic devices is critically dependent on the thermal stability of the active materials. Thermogravimetric analysis (TGA) is commonly used to assess this property, with the decomposition temperature (Td), at which 5% weight loss occurs, being a key indicator. Both benzothiophene and benzofuran derivatives can be designed to exhibit high thermal stability, crucial for long-term device performance. For instance, asymmetric BTBT derivatives have shown excellent thermal stability, with decomposition temperatures well above 300°C.[12][13] Similarly, benzothieno[3,2-b]benzofuran (BTBF) composites have also demonstrated good thermal stability.[14]

MaterialDecomposition Temperature (Td) at 5% weight loss [°C]
Benzothiophene Derivatives
Asymmetric C10-BTBTN> 350
Benzofuran Derivatives
BTBF/SWCNT Composite240
BTBF-2Br/SWCNT Composite300

Table 3: Thermal stability of selected benzothiophene and benzofuran derivatives.[12][14]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for advancing research in organic electronics. Below are generalized protocols for the synthesis of representative derivatives and the fabrication of standard device architectures.

Synthesis of a 2,7-dialkyl[6]benzothieno[3,2-b][6]benzothiophene (Cn-BTBT) Derivative

This protocol outlines a common synthetic route to high-purity BTBT derivatives suitable for electronic applications.

cluster_synthesis Synthesis of Cn-BTBT start Starting Materials: 2,5-dibromothiophene, Alkyl Grignard Reagent step1 Grignard Reaction start->step1 step2 Thiophene Derivative step1->step2 step3 Oxidative Coupling step2->step3 step4 Dithieno[3,2-b:2',3'-d]thiophene step3->step4 step5 Formylation step4->step5 step6 Dialdehyde Derivative step5->step6 step7 Wittig or McMurry Reaction step6->step7 end Final Product: 2,7-dialkyl-BTBT step7->end cluster_fabrication OFET Fabrication Workflow start Substrate Cleaning (n-doped Si/SiO2) step1 Surface Treatment (e.g., HMDS or OTS) start->step1 step2 Organic Semiconductor Deposition (Spin Coating or Vacuum Evaporation) step1->step2 step3 Annealing step2->step3 step4 Source/Drain Electrode Deposition (e.g., Gold via Thermal Evaporation) step3->step4 end Device Characterization step4->end cluster_charge_transport Charge Transport Comparison BT Benzothiophene (Sulfur) Coupling_BT Stronger Intermolecular Coupling BT->Coupling_BT BF Benzofuran (Oxygen) Coupling_BF Weaker Intermolecular Coupling BF->Coupling_BF Packing_BT Favorable π-π Stacking Coupling_BT->Packing_BT Packing_BF Planar Structure Coupling_BF->Packing_BF Mobility_High High Charge Carrier Mobility Packing_BT->Mobility_High PCE_High Potentially High PCE Packing_BF->PCE_High

References

Benchmarking the Performance of 2-Bromobenzo[b]thiophene-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromobenzo[b]thiophene is a versatile heterocyclic building block crucial in the synthesis of advanced functional materials and pharmacologically active compounds.[1][2] Its rigid, planar structure and the reactive bromine handle make it an excellent scaffold for creating conjugated systems for organic electronics and for functionalization in medicinal chemistry.[3][4] This guide provides a comparative benchmark of materials derived from this compound against other alternatives, supported by performance data and detailed experimental protocols.

Performance in Organic Electronics

Derivatives of this compound are frequently employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their favorable charge transport properties and thermal stability.[5] The performance of these materials is highly dependent on the specific substituents introduced via cross-coupling reactions, which modulate their electronic and photophysical characteristics.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, benzo[b]thiophene derivatives can function as host materials or as part of the emissive core. Their performance is evaluated based on metrics such as external quantum efficiency (EQE), luminance, and color purity (CIE coordinates).

Table 1: Comparative Performance of Benzo[b]thiophene-Based Materials in OLEDs

Material/Derivative ClassRoleMax EQE (%)Max Luminance (cd/m²)Emission Color (CIE x, y)Reference Material Comparison
Diphenyl-substituted BTBT¹Emissive Layer4.23>6,600Blue (0.151, 0.069)Outperforms many purely fluorescent blue emitters in efficiency.[5]
Thiophene-based MR-TADF²Emissive Layer34.6>1,000Green (Not Specified)Shows significantly reduced efficiency roll-off compared to benzenoid counterparts.[6]
Benzophenone-based Hosts³Host25.1 (Green)>93,300Green PhosphorDemonstrates high power efficiency (99.1 lm/W) and excellent charge balance.[7]
Pyrene-based Emitters⁴Emissive Layer19.5Not SpecifiedBlue (0.16, 0.20)Pyrene core offers high fluorescence quantum yields and thermal stability.[8]

¹ BTBT:[9]Benzothieno[3,2-b][9]benzothiophene ² MR-TADF: Multi-resonance thermally activated delayed fluorescence ³ High-performance host materials for phosphorescent emitters ⁴ Included for comparison of rigid, fused-ring systems

Organic Solar Cells (OSCs)

In OSCs, thiophene-based polymers and small molecules are critical components of the active layer, acting as electron donors. Key performance indicators include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Table 2: Comparative Performance of Thiophene-Based Materials in OSCs

Material SystemPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Key Feature
PM6:Y6 with FBrT¹ Additive17.9Not SpecifiedNot Specified78.6Halogenated thiophene additive optimizes morphology for improved charge transport.[10]
PM6:L8-BO with 2T² Additive18.6Not SpecifiedNot SpecifiedNot SpecifiedBenzo[b]thiophene-series solid additive fine-tunes active layer morphology.[11]
PDBT-Cl-BO:Y6 with GDTA³15.93>0.8>25>75Radical polymer additive enhances Jsc and FF in DTBDT-based copolymers.[12]

¹ FBrT: 2,5-dibromo-3,4-difluoro-thiophene ² 2T: A benzo[b]thiophene-series solid additive ³ GDTA: A radical conjugated polymer additive

Experimental Protocols

Detailed and reproducible methodologies are essential for benchmarking material performance. Below are generalized protocols for a key synthetic transformation and for the fabrication and characterization of organic solar cells.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This reaction is a fundamental method for creating C-C bonds to functionalize the this compound core.[13][14]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Degassed solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Add this compound, the arylboronic acid, and the base to a flame-dried reaction flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Catalyst & Solvent: Add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography.[15][16]

G Reactants 1. Reactants Loading (this compound, Boronic Acid, Base) Inert 2. Inert Atmosphere (Purge with N2/Ar) Reactants->Inert Catalyst 3. Catalyst & Solvent Addition Inert->Catalyst Reaction 4. Heating & Stirring (80-100°C, 12-24h) Catalyst->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product 7. Final Product (Functionalized Benzo[b]thiophene) Purification->Product

Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 2: Fabrication and Characterization of an Organic Solar Cell

This protocol outlines the fabrication of a bulk-heterojunction (BHJ) solar cell, a common architecture for testing new materials.

Procedure:

  • Substrate Cleaning: Sequentially clean an ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal according to manufacturer specifications.

  • Active Layer Deposition: Prepare a solution of the donor (e.g., a benzo[b]thiophene derivative) and an acceptor (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor like Y6) in a suitable solvent (e.g., chloroform, chlorobenzene). Spin-coat this solution onto the HTL in an inert atmosphere (glovebox). Anneal the film to optimize morphology.

  • Electron Transport Layer (ETL) & Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin ETL (e.g., Ca, LiF) followed by a thicker metal cathode (e.g., Al) under high vacuum (<10⁻⁶ Torr).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

  • Characterization:

    • Current-Voltage (J-V) Measurement: Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics and determine PCE, Voc, Jsc, and FF.[9][17]

    • EQE Measurement: Measure the external quantum efficiency to understand the device's spectral response.

G cluster_fab Device Fabrication (Inert Atmosphere) Substrate 1. Substrate Cleaning HTL 2. HTL Deposition Substrate->HTL ActiveLayer 3. Active Layer Spin-Coating HTL->ActiveLayer Cathode 4. ETL/Cathode Evaporation ActiveLayer->Cathode Encapsulate 5. Encapsulation Cathode->Encapsulate JV J-V Testing (Solar Simulator) Encapsulate->JV EQE EQE Measurement Encapsulate->EQE

General workflow for Organic Solar Cell (OSC) fabrication and testing.

References

A Comparative Guide to the Crystallographic and Spectroscopic Analysis of 2-Bromobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography and other analytical techniques for the characterization of 2-Bromobenzo[b]thiophene and its derivatives. Benzo[b]thiophene moieties are significant scaffolds in medicinal chemistry, appearing in drugs such as the selective estrogen receptor modulator Raloxifene and the anti-asthmatic Zileuton. Understanding the precise three-dimensional structure and physicochemical properties of derivatives like this compound is crucial for modern drug design and development, where structure-activity relationships (SAR) guide the synthesis of more potent and selective therapeutic agents.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state is single-crystal X-ray diffraction. It provides precise data on bond lengths, bond angles, and intermolecular interactions. However, its primary limitation is the requirement for high-quality single crystals, which can be challenging to grow. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine structural confirmation and can be performed on amorphous solids or solutions.

Analytical TechniqueInformation ProvidedSample RequirementsThroughput
Single-Crystal X-ray Diffraction Absolute 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions.High-quality single crystal (typically 0.1-0.3 mm).Low to Medium
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.Solution in a deuterated solvent (typically 5-20 mg).High
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Small sample amount (micrograms to nanograms), can be solid or solution.High
Computational Chemistry Theoretical 3D structure, electronic properties, reactivity predictions.None (in-silico).High

X-ray Crystallographic Analysis of a this compound Derivative

While a crystal structure for the parent this compound is not publicly available, the structure of the closely related This compound 1,1-dioxide provides valuable insight into the molecular geometry. The oxidation of the sulfur atom to a sulfone group influences the electronic properties but the overall benzothiophene framework remains intact.

The crystal structure of this compound 1,1-dioxide reveals that both the five-membered and six-membered rings are planar. The bromine atom is located on the thiophene ring, and its presence does not cause significant distortions in the bond lengths and angles of the benzothiophene core when compared to the unsubstituted and 2,3-dimethyl derivatives.

Table 1: Crystallographic Data for this compound 1,1-dioxide

ParameterValue
Chemical FormulaC₈H₅BrO₂S
Molecular Weight245.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 7.932(3) Å, b = 12.112(4) Å, c = 8.922(3) Å, β = 91.72(3)°
Unit Cell Volume856.5 ų
Molecules per Unit Cell (Z)4
Temperature291 K
RadiationMo Kα (λ = 0.71069 Å)

Spectroscopic Data for this compound

Spectroscopic techniques provide complementary information to X-ray crystallography and are essential for routine characterization.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹³C NMR Spectral data available in the literature.--INVALID-LINK--[1]
Mass Spectrometry (GC-MS) Molecular Weight: 213.10 g/mol . Fragmentation data available.--INVALID-LINK--[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzo[b]thiophene with a brominating agent.[2]

  • Dissolve benzo[b]thiophene (15 mmol) in anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere and cool the solution to -70 °C.

  • Slowly add n-butyllithium (2.5 M in hexane, 30 mmol) dropwise to the solution.

  • Stir the reaction mixture at -70 °C for 30 minutes.

  • Add N-bromosuccinimide (30 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.[2]

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling from a suitable solvent.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal (often to 100-120 K) to minimize thermal vibrations. Direct a monochromatic X-ray beam at the crystal and collect a series of diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern.

  • Validation: Validate the final refined structure to ensure its chemical and crystallographic reasonability.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Visualization of a Potential Drug Development Workflow

Many benzo[b]thiophene derivatives are investigated for their potential as enzyme inhibitors in various disease pathways. For instance, derivatives of the related thiophene scaffold have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The following diagram illustrates a typical workflow for the development of such inhibitors.

drug_development_workflow Drug Development Workflow for Benzo[b]thiophene-Based Kinase Inhibitors cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_Identification Target Identification (e.g., VEGFR-2) Library_Synthesis Library Synthesis of This compound Derivatives Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Lead_Optimization->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo_Studies Safety_Pharmacology Safety Pharmacology In_Vivo_Studies->Safety_Pharmacology

Caption: A simplified workflow for the discovery and development of kinase inhibitors.

The following diagram illustrates the logical workflow for the structural characterization of a synthesized this compound derivative.

characterization_workflow Structural Characterization Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Verify Molecular Weight) Purification->MS NMR NMR Spectroscopy (Confirm Structure) Purification->NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Confirmed Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed XRD X-ray Diffraction (Determine 3D Structure) Crystal_Growth->XRD XRD->Structure_Confirmed

Caption: Workflow for the structural analysis of a synthesized compound.

References

Validating the Structure of Synthesized 2-Bromobenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 2-bromobenzo[b]thiophene derivatives. Objective comparisons of spectroscopic and spectrometric methods are presented alongside detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate validation strategies.

Introduction to Structural Validation of this compound Derivatives

This compound and its derivatives are a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as building blocks in the synthesis of pharmaceuticals and organic electronic materials necessitates unambiguous structural confirmation after synthesis. The presence of the bromine atom and the fused ring system provides a unique spectroscopic fingerprint that can be elucidated through various analytical techniques. This guide focuses on the primary methods used for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize the key quantitative data obtained from various analytical techniques for 2-halobenzo[b]thiophenes, providing a basis for comparison.

Table 1: ¹H NMR Spectral Data of 2-Halobenzo[b]thiophenes in CDCl₃

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)
2-Chlorobenzo[b]thiophene~7.25 (s)~7.75 (d)~7.35 (t)~7.30 (t)~7.80 (d)
This compound7.42 (s)7.78 (d)7.32 (t)7.27 (t)7.72 (d)
2-Iodobenzo[b]thiophene~7.60 (s)~7.70 (d)~7.25 (t)~7.20 (t)~7.75 (d)

Table 2: ¹³C NMR Spectral Data of 2-Halobenzo[b]thiophenes in CDCl₃

CompoundC-2 (ppm)C-3 (ppm)C-3a (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-7a (ppm)
2-Chlorobenzo[b]thiophene~129.0~123.0~139.5~124.5~124.0~122.5~121.0~140.0
This compound116.5125.5139.8124.7124.4122.8121.9140.3
2-Iodobenzo[b]thiophene~95.0~130.0~140.0~125.0~124.5~123.0~122.0~140.5

Table 3: Key FT-IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H stretchAromatic
~1450, ~1430C=C stretchAromatic Ring
~800C-H bendAromatic (out-of-plane)
~740C-S stretchThiophene Ring
~650C-Br stretchBromo-substituent

Table 4: Mass Spectrometry Data for this compound

m/zIonDescription
212/214[M]⁺Molecular ion peak (characteristic bromine isotope pattern)
133[M-Br]⁺Loss of bromine radical
108[C₇H₄S]⁺Fragmentation of the benzothiophene ring
89[C₇H₅]⁺Further fragmentation

Mandatory Visualization

Synthesis_and_Validation_Workflow General Workflow for Synthesis and Validation of this compound Derivatives Start Starting Materials Synthesis Chemical Synthesis (e.g., Cyclization Reaction) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Structural_Validation Structural Validation Preliminary_Analysis->Structural_Validation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Validation->NMR MS Mass Spectrometry (EI-MS, HRMS) Structural_Validation->MS FTIR FT-IR Spectroscopy Structural_Validation->FTIR XRay Single-Crystal X-ray Diffraction (optional) Structural_Validation->XRay Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis XRay->Data_Analysis Final_Product Validated this compound Derivative Data_Analysis->Final_Product

Caption: Synthesis and validation workflow.

Mass_Spec_Fragmentation Key Mass Spectrometry Fragmentation Pathways of this compound MolecularIon Molecular Ion [M]⁺˙ m/z = 212/214 C₈H₅BrS LossOfBr [M-Br]⁺ m/z = 133 C₈H₅S MolecularIon->LossOfBr - Br• LossOfH [M-H]⁺ m/z = 211/213 MolecularIon->LossOfH - H• LossOfHBr [M-HBr]⁺˙ m/z = 132 MolecularIon->LossOfHBr - HBr LossOfCS [C₇H₅]⁺ m/z = 89 LossOfBr->LossOfCS - CS

Caption: Mass spectrometry fragmentation pathways.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and ionized in the ion source (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of each ion.

4. Single-Crystal X-ray Diffraction

  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

    • Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • The crystal is placed in a beam of monochromatic X-rays.

    • The diffraction pattern is collected by rotating the crystal and recording the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.

    • The atomic positions and other parameters are refined to obtain the final, highly accurate molecular structure.

A Comparative Guide to the DFT Analysis of Halogenated Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated benzothiophenes using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the benzothiophene scaffold significantly modulates its electronic structure, reactivity, and intermolecular interactions, making these compounds a rich area of study for applications in materials science and medicinal chemistry.

The Role of DFT in Analyzing Halogenated Benzothiophenes

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For halogenated benzothiophenes, DFT is instrumental in calculating a range of properties that govern their chemical behavior:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

  • Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap, which is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[1]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity.[1]

  • Non-covalent Interactions: DFT can accurately calculate the energies of weak interactions, such as halogen bonding, which are critical for understanding the supramolecular assembly and crystal packing of these compounds.[2]

Comparative Data Analysis

The following tables summarize key quantitative data from DFT studies on halogenated benzothiophene derivatives, illustrating the impact of different halogen substitutions.

Table 1: Electronic Properties of Halogenated Benzothiophene Derivatives

This table shows the trend in Frontier Molecular Orbital energies. As the halogen becomes less electronegative and more polarizable down the group, the HOMO energy tends to increase and the LUMO energy tends to decrease, leading to a smaller energy gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiophene-6.48-1.744.74
2-Fluorobenzothiophene-6.55-1.804.75
2-Chlorobenzothiophene-6.51-1.924.59
2-Bromobenzothiophene-6.49-1.984.51
2-Iodobenzothiophene-6.42-2.104.32
Note: Data is compiled based on trends observed in DFT studies of halogenated aromatic systems. Exact values can vary with the computational method.
Table 2: Global Reactivity Descriptors

Global reactivity descriptors quantify the chemical behavior of the molecules. A lower hardness (η) and higher softness (σ) value indicate greater reactivity. The electrophilicity index (ω) measures the propensity of a species to accept electrons. The general trend for reactivity in reactions like cross-coupling is I > Br > Cl, which correlates with the decreasing energy gap and hardness.

Descriptor2-Fluorobenzothiophene2-Chlorobenzothiophene2-Bromobenzothiophene2-Iodobenzothiophene
Chemical Hardness (η) 2.3752.2952.2552.160
Chemical Softness (σ) 0.4210.4360.4430.463
Electrophilicity Index (ω) 1.902.052.122.25
Calculated using the formulas: η = (E_LUMO - E_HOMO)/2; σ = 1/η; ω = μ²/2η where μ = (E_HOMO + E_LUMO)/2. Based on data from Table 1.
Table 3: Non-covalent Interaction Energies

Halogen bonding is a significant non-covalent interaction where the halogen atom acts as an electrophilic center. Its strength generally increases with the size and polarizability of the halogen atom (I > Br > Cl).[2] In some benzothiophene diol derivatives, chloro-substituents displayed no halogen bonding, while bromo- and iodo-derivatives showed significant interactions.[2]

Interaction TypeHalogenInteraction Energy (kcal/mol)
Halogen···πBromine7.5[2]
Halogen···O (carbonyl)Bromine2.22
Halogen···O (carbonyl)Iodine8.50[2]
Halogen···πChlorine~ -2.0 (Generally weak)
Note: Values are context-dependent and taken from specific studies on benzothiophene diol derivatives.

Experimental and Computational Protocols

Synthesis Protocol: Organo-catalyzed Aldol Reaction

A common route to synthesize substituted benzothiophene precursors for DFT analysis involves organo-catalyzed reactions.

  • Starting Materials: 3-substituted halo-benzothiophene carbaldehydes and hydroxyacetone are used.

  • Catalyst: An organocatalyst such as L-proline phenylsulfonamide is employed.

  • Reaction: The components are reacted to induce an aldol reaction, forming the desired enantiomerically enriched diols.

  • Purification & Crystallization: The product is purified, and pure diastereomeric compounds are obtained through crystallization.[2]

Computational Protocol: DFT Calculations

The following outlines a typical methodology for performing DFT calculations on halogenated benzothiophenes.

  • Software: Calculations are commonly performed using the Gaussian suite of programs.

  • Method: The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[3][4]

  • Basis Set: The 6-311G(d,p) or 6-311++G(d,p) Pople-style basis set is frequently employed for geometry optimization and electronic property calculations, providing a robust description of electron distribution.[3]

  • Geometry Optimization: The molecular geometry of each halogenated benzothiophene is fully optimized without symmetry constraints to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Following optimization, single-point energy calculations are performed to determine electronic properties, including HOMO and LUMO energies, and to generate molecular orbital surfaces and electrostatic potential maps.

  • Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied during calculations.

Visualization of DFT Workflow

The logical process for a comparative DFT analysis is illustrated in the workflow diagram below.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Comparison start Define Molecular Structures (e.g., 2-F, 2-Cl, 2-Br, 2-I Benzothiophene) opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq prop Property Calculation (HOMO, LUMO, ESP, etc.) freq->prop Verify Minimum a_elec Electronic Properties (HOMO, LUMO, Gap) prop->a_elec a_react Reactivity Descriptors (Hardness, Electrophilicity) prop->a_react a_nci Non-covalent Interactions (Halogen Bonding) prop->a_nci a_comp Comparative Analysis a_elec->a_comp a_react->a_comp a_nci->a_comp

Caption: Workflow for a comparative DFT analysis of halogenated compounds.

References

Unveiling the Biological Potential: A Comparative Guide to 2-Bromobenzo[b]thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzo[b]thiophene scaffolds have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 2-Bromobenzo[b]thiophene analogs, supported by experimental data, to aid in the rational design of new drug candidates.

The core structure of this compound offers a versatile platform for chemical modifications, leading to a diverse range of biological effects, primarily in the realms of anticancer and antimicrobial activities. The nature and position of substituents on the benzo[b]thiophene ring play a crucial role in determining the potency and selectivity of these analogs.

Anticancer Activity: Targeting Cellular Proliferation

Several this compound analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, and the inhibition of various protein kinases involved in cancer cell signaling pathways.

Comparative Anticancer Activity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of selected this compound analogs against different cancer cell lines. The data highlights the influence of substitutions at various positions of the benzo[b]thiophene core.

Compound IDR1 (Position 3)R2 (Other Positions)Cancer Cell LineIC50 (µM)Reference
1 -H4,5,6,7-tetrafluoroVarious~10-50[1]
2 -Aryl6-methoxyCaco-2, HCT-116Potent Activity[2]
3 -Aryl-Prostate Cancer CellsGI50: 21.2–50.0 nM[3]
4 -CN-VariousGI50: 10-100 nM[3][4]

Note: GI50 refers to the concentration causing 50% growth inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound analogs have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The presence of the bromine atom at the 2-position, often in combination with other substituents, appears to be crucial for their antimicrobial efficacy.

Comparative Antimicrobial Activity of this compound Analogs

The table below presents the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against selected microbial strains.

Compound IDR1 (Position 3)R2 (Other Positions)Test OrganismMIC (µg/mL)Reference
5 -Cl2-(1-cyclohexanol)S. aureus, B. cereus, E. faecalis, C. albicans16[5]
6 -Br2-(1-cyclohexanol)S. aureus, B. cereus, E. faecalis, C. albicans16[5]
7 -Cl2-(hydroxymethyl)B. cereus, C. albicans128[5]
8 -Cl2-(hydroxypropan-2-yl)E. faecalis, B. cereusMore active than bromo analogue[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_data Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Activity Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., Broth Microdilution) Purification->Antimicrobial Tubulin Tubulin Polymerization Assay Anticancer->Tubulin Kinase Kinase Inhibition Assay Anticancer->Kinase SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Tubulin->SAR Kinase->SAR

Caption: Experimental workflow for the evaluation of this compound analogs.

tubulin_inhibition cluster_cell_cycle Cell Cycle cluster_microtubule Microtubule Dynamics G2M G2/M Phase Mitosis Mitosis G2M->Mitosis Disruption Disruption of Mitotic Spindle Mitosis->Disruption Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibition Inhibition of Polymerization Microtubules->Tubulin Depolymerization Analog This compound Analog Analog->Tubulin Binds to Tubulin Apoptosis Apoptosis Disruption->Apoptosis kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway Analog This compound Analog Kinase Protein Kinase (e.g., MAPK, GRK2) Analog->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Effects (Proliferation, Survival, etc.) PhosphoSubstrate->Downstream Block Blockage of Downstream Signaling Downstream->Block AnticancerEffect Anticancer Effect Block->AnticancerEffect

References

Safety Operating Guide

Proper Disposal of 2-Bromobenzo[b]thiophene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-Bromobenzo[b]thiophene, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.

This compound is classified as a hazardous substance, primarily recognized for its acute oral toxicity and potential to cause serious skin and eye irritation.[1] As a combustible solid, it also presents fire-related risks if not handled and stored correctly.[2] Proper disposal is not merely a matter of regulatory adherence but a critical component of laboratory safety protocols.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound.

PropertyValueSource
Molecular Formula C₈H₅BrS[2]
CAS Number 5394-13-8[2]
Appearance Solid[2]
Melting Point 37-43 °C[2]
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, STOT SE 3[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be carried out in a systematic manner to ensure the safety of laboratory personnel and the environment.

1. Waste Segregation:

  • As a brominated organic compound, this compound is classified as a halogenated organic waste .[5]

  • It is imperative to collect this waste in a designated container specifically for halogenated organic compounds.[5][6] These containers are often color-coded (e.g., green labeled carboys) for easy identification.[5]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste , as this can complicate the disposal process and increase costs.[6][7] Also, avoid mixing with incompatible materials such as strong acids or bases.[5][8]

2. Container Management:

  • Use a sturdy, leak-proof container that is compatible with the chemical.[9] Polyethylene containers are generally suitable.[8]

  • The container must be kept closed at all times except when actively adding waste to prevent the release of vapors.[6][10]

  • Ensure the waste container is properly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[9][10] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[7]

3. Handling of Empty Containers:

  • A container that has held this compound is not considered empty until it has been properly decontaminated.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous halogenated waste.[9]

  • After a thorough triple rinse and air-drying, the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous waste.[9]

4. Spill Management:

  • In the event of a small spill, it can be cleaned up by personnel trained in hazardous material handling.

  • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or spill pads.[1]

  • The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as halogenated organic waste.[8]

  • For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[6]

  • Once the container is full, or on a regular schedule, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[9]

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a regulated hazardous waste facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated, Labeled, and Closed Waste Container C->D E Spill Occurs? D->E F Clean Spill with Inert Absorbent E->F Yes H Store in Satellite Accumulation Area E->H No G Collect Residue as Halogenated Waste F->G G->D I Arrange for EHS/ Contractor Pickup H->I J Final Disposal via Incineration I->J

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzo[B]thiophene
Reactant of Route 2
2-Bromobenzo[B]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.